N-Acetyl glufosinate-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H14NO5P |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
4-[hydroxy(methyl)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13)/i1D3 |
InChI Key |
VZVQOWUYAAWBCP-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of N-Acetyl Glufosinate-d3 in Advanced Analytical Research: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – In the intricate world of analytical chemistry and drug development, precision and accuracy are paramount. The deuterated internal standard, N-Acetyl glufosinate-d3, has emerged as a critical tool for researchers and scientists in the quantitative analysis of the herbicide glufosinate (B12851) and its primary metabolite, N-acetyl-glufosinate. This technical guide provides an in-depth overview of the application of this compound, complete with experimental protocols, quantitative data, and visual workflows to support research professionals in this field.
N-Acetyl glufosinate is a significant metabolite of glufosinate, a broad-spectrum herbicide. In genetically modified, glufosinate-tolerant crops, the herbicide is rapidly converted to N-acetyl-glufosinate, rendering it non-toxic to the plant. Consequently, monitoring the levels of both glufosinate and N-acetyl-glufosinate in food products and environmental samples is crucial for regulatory compliance and food safety assessment. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and accurate quantification in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Application: Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated standard is spiked into a sample prior to extraction and analysis. Because this compound is chemically identical to the native analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its mass difference of 3 Daltons (resulting from the three deuterium (B1214612) atoms), it can be distinguished from the non-labeled N-acetyl-glufosinate by the mass spectrometer. This allows for the correction of any analyte loss during sample preparation and for the mitigation of matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies utilizing deuterated internal standards for the analysis of glufosinate and its metabolites. These values highlight the sensitivity and performance of LC-MS/MS methods.
| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | Instrument |
| Glufosinate | Honey | 5 | 91-114 | LC-MS/MS |
| N-Acetyl Glufosinate | Soybeans | 0.03 (as Glu-A) | 85-115 (for Glu-A) | LC-MS/MS |
| Glufosinate | Milk | 0.025 (µg/g) | 84-111 | LC-MS/MS |
| Glufosinate | Tea | 27 | 80-107 | LC-MS/MS |
| N-Acetyl Glufosinate | Animal Tissues | 0.05 (mg/kg) | Not Specified | LC-MS/MS |
Experimental Protocols
Sample Preparation: A Generalized Workflow
A typical sample preparation protocol for the analysis of N-acetyl-glufosinate in a food matrix using this compound as an internal standard involves the following steps:
-
Sample Homogenization: The solid food sample (e.g., soybeans, honey) is homogenized to ensure uniformity.
-
Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample.
-
Extraction: The analytes are extracted from the sample matrix using an appropriate solvent system. A common extraction solvent is a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with the addition of a chelating agent such as EDTA to prevent the analytes from binding to metal ions.
-
Cleanup: The crude extract is subjected to a cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB) is frequently employed.
-
Final Extract Preparation: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The final extract is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column is often used for the separation of these polar compounds. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Tandem Mass Spectrometry: The mass spectrometer is operated in the negative electrospray ionization (ESI-) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). The precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl Glufosinate | 222.1 | 136.0 | [Optimized experimentally] |
| This compound | 225.1 | 139.0 | [Optimized experimentally] |
Note: The exact collision energies need to be optimized for the specific instrument being used.
Visualizing the Workflow and Metabolic Pathway
To further elucidate the role and context of this compound in research, the following diagrams, generated using the DOT language, illustrate the analytical workflow and the metabolic pathway of glufosinate.
Caption: Analytical workflow for the quantification of N-acetyl-glufosinate using this compound as an internal standard.
Caption: Metabolic pathway of glufosinate to N-acetyl-glufosinate in genetically modified plants.
Conclusion
This compound is an indispensable tool for researchers conducting residue analysis of the herbicide glufosinate. Its use as an internal standard in isotope dilution LC-MS/MS methods ensures the highest level of accuracy and precision, which is critical for food safety monitoring, environmental analysis, and regulatory compliance. The detailed methodologies and data presented in this guide are intended to support the scientific community in the robust and reliable quantification of this important analyte.
Technical Guide: Synthesis and Purity of N-Acetyl Glufosinate-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of N-Acetyl glufosinate-d3, focusing on its synthesis and the analytical methods for determining its purity. This compound serves as a crucial internal standard for the quantitative analysis of N-Acetyl glufosinate (B12851), a primary metabolite of the broad-spectrum herbicide glufosinate. The use of a stable isotope-labeled standard is essential for accurate quantification in complex matrices by compensating for matrix effects and variations in instrument response.
Compound Identification and Properties
This compound is the deuterated form of N-Acetyl glufosinate. The deuterium (B1214612) atoms are typically located on the acetyl group.
| Property | Value | Source(s) |
| IUPAC Name | 2-(acetamido-2,2,2-d3)-4-(hydroxy(methyl)phosphoryl)butanoic acid | [1] |
| CAS Number | 1356992-90-9 | [2] |
| Alternate CAS | 285978-24-7 | [3] |
| Molecular Formula | C₇H₁₁D₃NO₅P | [1][2] |
| Molecular Weight | 226.18 g/mol | [1][2] |
| Purity (Assay) | ≥95.0% (HPLC) | [3][4] |
| Format | Neat Solid | [3] |
| Storage | 2-8°C or -20°C | [3] |
Conceptual Synthesis Pathway
While specific proprietary synthesis methods for commercially available this compound standards are not publicly detailed, a general synthetic approach can be conceptualized. The synthesis would likely involve the N-acetylation of glufosinate using a deuterated acetylating agent. The parent compound, glufosinate, is synthesized through various methods, including the Strecker reaction from organophosphorus precursors.[5][6] The key step for introducing the deuterium label is the acetylation.
A plausible synthetic route involves the reaction of glufosinate with acetic anhydride-d6 or acetyl-d3 chloride. This method ensures the specific placement of the deuterium labels on the acetyl group, which is critical for its function as an internal standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. N-Acetyl-d3-glufosinate | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 3. N-Acetyl-d3-glufosinate Hydrate | LGC Standards [lgcstandards.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. CN102372739A - Method for synthesizing glufosinate - Google Patents [patents.google.com]
- 6. Glufosinate - Wikipedia [en.wikipedia.org]
Technical Guide: N-Acetyl-d3-glufosinate for Research Applications
This technical guide provides an in-depth overview of N-Acetyl-d3-glufosinate, a critical analytical standard for researchers, scientists, and professionals in drug development and environmental analysis. The guide details its suppliers, chemical properties, and its primary application as an internal standard in quantitative analytical methods.
N-Acetyl-d3-glufosinate: Supplier and Chemical Data
N-Acetyl-d3-glufosinate is a deuterated analog of N-acetyl-glufosinate, the primary metabolite of the herbicide glufosinate (B12851) in genetically modified, resistant plants. Its deuteration makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the non-deuterated analyte but is distinguishable by its higher mass.
Below is a summary of suppliers and their corresponding catalog numbers, along with key quantitative data for N-Acetyl-d3-glufosinate.
| Supplier | Catalog Number/Product Code | Purity | Isotopic Enrichment | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 05567-5MG | ≥95.0% (HPLC)[1] | Not specified | 1356992-90-9[1] | C₇D₃H₁₁NO₅P | 226.18[1] |
| Clearsynth | CS-T-102313 | Not specified | Not specified | 1356992-90-9 | C₇D₃H₁₁NO₅P | 226.18 |
| LGC Standards | TRC-G188978 | >95% (HPLC) | Not specified | 1356992-90-9 | C₇D₃H₁₁NO₅P | 226.18 |
| Isotope Science / Alfa Chemistry | ACMA00064274 | Not specified | 99 atom % D | Not specified | C₇D₃H₁₁NO₅P∙H₂O | 244.19 |
Experimental Protocols: Quantification of N-Acetyl-glufosinate using N-Acetyl-d3-glufosinate as an Internal Standard
The following protocol outlines a general methodology for the extraction and quantification of N-acetyl-glufosinate from a solid matrix (e.g., soybean meal) using N-Acetyl-d3-glufosinate as an internal standard, followed by LC-MS/MS analysis. This protocol is a composite based on established methods for analyzing glufosinate and its metabolites.
Materials and Reagents
-
N-Acetyl-glufosinate analytical standard
-
N-Acetyl-d3-glufosinate (internal standard)
-
LC-MS grade water
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
Formic acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
0.22 µm syringe filters
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl-glufosinate and N-Acetyl-d3-glufosinate in LC-MS grade water to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Acetyl-glufosinate primary stock solution with a suitable solvent (e.g., water:methanol, 1:1 v/v).
-
Internal Standard Spiking Solution: Prepare a working solution of N-Acetyl-d3-glufosinate at a fixed concentration (e.g., 100 ng/mL) for spiking into samples and calibration standards.
Sample Preparation and Extraction
-
Homogenization: Homogenize the solid sample to a fine powder.
-
Weighing and Spiking: Accurately weigh a portion of the homogenized sample (e.g., 2 g) into a centrifuge tube. Spike the sample with a known volume of the N-Acetyl-d3-glufosinate internal standard spiking solution.
-
Extraction: Add an extraction solvent (e.g., 10 mL of water containing 1% formic acid and 10 mM EDTA). Vortex vigorously for 1-2 minutes and then shake for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge by passing methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized polar pesticide column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic phase and gradually increasing the aqueous phase.
-
Flow Rate: A typical flow rate for a standard analytical column (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (analyte dependent).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both N-Acetyl-glufosinate and N-Acetyl-d3-glufosinate. The transitions for the d3-labeled standard will have a higher m/z for the precursor and corresponding fragment ions.
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of N-Acetyl-glufosinate to the peak area of N-Acetyl-d3-glufosinate against the concentration of the N-Acetyl-glufosinate working standards.
-
Quantification: Determine the concentration of N-Acetyl-glufosinate in the samples by interpolating the peak area ratios from the calibration curve.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of glufosinate and a typical experimental workflow for its analysis.
References
physical and chemical characteristics of N-Acetyl glufosinate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of N-Acetyl glufosinate-d3, a deuterated analog of the primary metabolite of the herbicide glufosinate (B12851). This isotopically labeled compound is crucial as an internal standard for quantitative analysis in various matrices, particularly in metabolic studies, environmental monitoring, and food safety testing. Its use in conjunction with mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
Physicochemical Characteristics
This compound shares nearly identical physicochemical properties with its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the incorporation of three deuterium (B1214612) atoms on the acetyl group. This mass shift is fundamental to its utility as an internal standard in mass spectrometry.
Identity and General Properties
The following table summarizes the key identifiers and physical properties of this compound.
| Property | Value |
| IUPAC Name | 2-(acetamido-2,2,2-d3)-4-(hydroxy(methyl)phosphoryl)butanoic acid |
| Synonyms | 2-(Acetyl-d3-amino)-4-(hydroxymethylphosphinyl)butanoic acid, Glufosinate-N-acetyl-d3 |
| CAS Number | 1356992-90-9 |
| Molecular Formula | C₇H₁₁D₃NO₅P |
| Molecular Weight | 226.18 g/mol |
| Appearance | Typically a white to off-white solid |
| Storage Conditions | 2-8°C or -20°C, often under an inert atmosphere due to potential hygroscopicity |
Quantitative Specifications
The specifications for this compound as an analytical standard are critical for its application in quantitative methods. The following table outlines typical quality control parameters.
| Parameter | Specification |
| Purity (by HPLC) | ≥95.0% |
| Water Content | ≤1.0% |
| Isotopic Enrichment | Typically ≥98 atom % D |
Biological Significance and Metabolic Pathway
N-Acetyl glufosinate is the primary detoxification product of the herbicide glufosinate in genetically modified, glufosinate-resistant crops. These crops are engineered to express the phosphinothricin (B1261767) N-acetyltransferase (PAT) or bialaphos (B1667065) resistance (BAR) gene, which encodes an enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of glufosinate, rendering it non-phytotoxic. In non-resistant plants, glufosinate is metabolized through different, less efficient pathways.
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and analysis of this compound are essential for its proper use in a research setting.
Synthesis of this compound (Representative Protocol)
This protocol describes a general method for the N-acetylation of glufosinate using a deuterated acetylating agent.
Materials:
-
Glufosinate ammonium (B1175870) salt
-
Acetic anhydride-d6
-
A suitable base (e.g., triethylamine (B128534) or sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF))
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
Procedure:
-
Dissolution: Dissolve glufosinate ammonium salt in deionized water.
-
Basification: Cool the solution in an ice bath and add the base (e.g., 2-3 equivalents of sodium bicarbonate) in portions while stirring.
-
Acetylation: Slowly add acetic anhydride-d6 (1.1 to 1.5 equivalents) to the cooled, basic solution. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to a pH of approximately 1-2 with HCl to precipitate the product.
-
Isolation: The crude product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent if it remains in solution.
-
Purification: Purify the crude this compound by recrystallization or column chromatography to achieve the desired purity for use as an analytical standard.
-
Drying: Dry the purified product under vacuum to remove residual solvents.
Characterization Protocols
3.2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical purity of the synthesized this compound standard.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 195-210 nm) due to the lack of a strong chromophore.
-
Sample Preparation: Accurately weigh the this compound standard and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: Determine purity using the area normalization method, where the purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[1]
3.2.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the identity and structure of the synthesized compound and can also be used for quantitative analysis (qNMR) to determine absolute purity.[2][3][4]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound standard and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d6).[2]
-
¹H NMR: The spectrum should confirm the presence of protons on the butanoic acid backbone and the methyl group attached to the phosphorus atom. The signal for the acetyl methyl protons will be absent due to deuteration.
-
¹³C NMR: The spectrum will show signals for the carbon atoms in the molecule, including the carbonyl and deuterated methyl carbons of the acetyl group. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling.
-
³¹P NMR: A single signal is expected, confirming the presence of the phosphinyl group.
-
Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) is accurately weighed and added to the sample. The purity of this compound is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard.[2][5]
Analytical Protocol for Quantification using LC-MS/MS
This compound is primarily used as an internal standard for the quantification of N-Acetyl glufosinate in various samples. The following is a general workflow.
Procedure:
-
Sample Preparation: Homogenize the sample matrix (e.g., soybean, corn).
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample at the beginning of the extraction process.
-
Extraction: Extract the analytes and the internal standard from the matrix using a suitable solvent system, such as an acidified water/methanol mixture. The "Quick Polar Pesticides" (QuPPe) method is often employed for this class of compounds.
-
Cleanup: Remove matrix interferences using a cleanup step like solid-phase extraction (SPE) or filtration.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes on a column designed for polar compounds, such as a HILIC or a mixed-mode anion exchange column.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the native N-Acetyl glufosinate and the deuterated internal standard to ensure specificity and confirmation.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. Determine the concentration of N-Acetyl glufosinate in the unknown sample by calculating its analyte/internal standard peak area ratio and interpolating from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and analytical scientists requiring accurate quantification of the glufosinate metabolite, N-Acetyl glufosinate. Its physical and chemical properties are well-defined, and its synthesis and characterization can be achieved through established organic chemistry and analytical techniques. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the effective implementation of this compound in rigorous scientific investigation.
References
A Technical Guide to the Mechanism of Action of N-Acetyl Glufosinate-d3 as an Internal Standard
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-Acetyl glufosinate-d3's function as an internal standard in quantitative analytical workflows. The focus is on the core principles of its application, particularly within isotope dilution mass spectrometry (IDMS), for the precise measurement of the herbicide glufosinate (B12851) and its metabolites.
Core Principle: The Role of an Internal Standard in Isotope Dilution Mass Spectrometry
The "mechanism of action" for this compound is not biological but analytical. It functions as an internal standard (IS) within the framework of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for achieving high accuracy and precision in quantitative analysis.[1]
The fundamental principle involves adding a known quantity of an isotopically labeled version of the analyte to a sample before any processing occurs.[2] this compound is an ideal internal standard for the analysis of N-Acetyl glufosinate (a key metabolite of the herbicide glufosinate) and is often used in methods that also measure the parent compound, glufosinate.
Key characteristics that define its mechanism of action include:
-
Chemical Homology : this compound is chemically identical to the native (non-labeled) N-Acetyl glufosinate, except for the replacement of three hydrogen atoms with deuterium (B1214612) (d3).
-
Physicochemical Similarity : This structural identity ensures that the internal standard and the native analyte exhibit nearly identical behavior during all stages of sample preparation and analysis. They have the same extraction efficiency, susceptibility to matrix effects, and chromatographic retention time.
-
Mass Differentiation : Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.
By adding the IS at the very beginning of the workflow, it experiences the same potential for loss as the native analyte during extraction, cleanup, and injection. The final quantification is based on the ratio of the signal from the native analyte to the signal from the known amount of internal standard.[3] This ratioing corrects for variations in sample recovery and instrument response, thereby eliminating many sources of systematic and random error that can affect other calibration methods.[4]
Data Presentation: Physicochemical and Spectrometric Properties
For effective use as an internal standard, the properties of this compound must be well-characterized relative to the analytes of interest.
Table 1: Physicochemical Properties of Glufosinate and Related Compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Glufosinate | C₅H₁₂NO₄P | 181.13 |
| N-Acetyl Glufosinate | C₇H₁₄NO₅P | 223.16 |
| This compound (IS) | C₇D₃H₁₁NO₅P | 226.18 |
Table 2: Example LC-MS/MS Parameters (MRM Transitions) for Analysis. Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the analytes. A precursor ion is selected and fragmented, and a specific product ion is monitored. The values below are representative and may require optimization for specific instruments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |
| Glufosinate | 180.0 | 85.0 | 95.0 | ESI-[5] |
| N-Acetyl Glufosinate | 222.0 | 136.0 | 69.0 | ESI-[5] |
| This compound (IS) | 225.0 | 139.0 | - | ESI- |
Note: The exact m/z values for the deuterated standard may vary slightly based on the specific product and fragmentation patterns. The values presented are derived from the non-labeled compound plus the mass shift from deuterium.
Diagrams of Core Concepts and Workflows
Visual representations are critical for understanding the principles and practical application of this compound.
Caption: Principle of Isotope Dilution using this compound.
Caption: General experimental workflow for glufosinate analysis.
Experimental Protocol: A Representative Method
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of glufosinate and its metabolites in a food matrix, employing this compound as an internal standard.
A. Sample Preparation and Extraction [6][7]
-
Homogenization : Homogenize the solid sample (e.g., soybeans, cereals) to ensure uniformity.
-
Weighing : Weigh 2-5 grams of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking : Add a precise volume (e.g., 100 µL) of a known concentration of the this compound internal standard solution to the sample.
-
Extraction :
-
Add 10 mL of an aqueous extraction solvent (e.g., 50 mM Acetic acid and 10 mM EDTA in water).[6]
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction of the analytes.
-
Centrifuge the sample at >4000 x g for 10 minutes to pellet solid material.
-
-
Cleanup :
-
Pass the resulting supernatant through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove non-polar interferences.[7] This step is often performed in a "pass-through" mode.
-
-
Final Preparation :
-
Filter the cleaned extract through a 0.22 µm filter (e.g., PVDF or nylon) into an autosampler vial for analysis.
-
-
Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Chromatographic Conditions :
-
Column : A column suitable for polar compounds, such as a polymer-based ion-exchange column (e.g., apHera NH2) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[8]
-
Mobile Phase A : Water with an appropriate buffer (e.g., 20 mM ammonium (B1175870) carbonate, pH 9).[8]
-
Mobile Phase B : Methanol or Acetonitrile.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Gradient : A gradient elution is typically used, starting with a high percentage of aqueous mobile phase to retain the polar analytes, followed by an increasing organic phase concentration.
-
Column Temperature : 35-40 °C.
-
Injection Volume : 5-20 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Source : Electrospray Ionization (ESI), typically in negative mode.
-
Source Temperature : 400-500 °C.[8]
-
Analysis Mode : Multiple Reaction Monitoring (MRM), using the transitions specified in Table 2. Dwell times should be optimized to ensure at least 12-15 data points across each chromatographic peak.
-
C. Quantification A calibration curve is constructed by analyzing standards containing fixed amounts of the internal standard and varying concentrations of the native analytes. The peak area ratio (Analyte Area / IS Area) is plotted against the analyte concentration. The concentration of the analyte in the unknown samples is then calculated from this curve using their measured peak area ratios.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. lcms.cz [lcms.cz]
- 6. fda.gov [fda.gov]
- 7. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mdpi.com [mdpi.com]
The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental testing, the accuracy and precision of measurements are paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and ionization can lead to significant analytical challenges. To surmount these obstacles, the use of stable isotope-labeled internal standards (SIL-IS), with a prominent role for deuterated standards, has become the undisputed gold standard.[1][2] This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging deuterated standards to achieve robust and reliable quantitative data.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The utility of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is an analog of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][3]
By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[1] Any loss of the analyte during extraction, sample cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1][2] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, providing a highly accurate and precise quantification.[2]
Advantages of Deuterated Standards
The use of deuterated internal standards offers several key advantages that contribute to the generation of high-quality quantitative data:
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix (e.g., plasma, urine), are a major source of variability in LC-MS analysis.[2] Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective compensation.[4]
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, deuterated standards significantly enhance the precision and accuracy of the analytical method.[5]
-
Increased Robustness: Methods employing deuterated standards are generally more robust and less susceptible to day-to-day variations in experimental conditions.[4]
Key Considerations and Potential Pitfalls
While deuterated standards are powerful tools, their effective implementation requires careful consideration of several factors:
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.[1]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., at -OH, -NH, -SH groups).[1] Such exchange can compromise the mass difference and the integrity of the analysis.[6]
-
Chromatographic Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[1] However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight difference in retention times between the deuterated and non-deuterated compounds.[7] This can result in the analyte and internal standard experiencing different degrees of ion suppression if they elute in a region of changing matrix components.[8]
-
Differential Matrix Effects: In rare cases, even with co-elution, the analyte and its deuterated standard may experience slightly different degrees of ion suppression or enhancement.[1] Careful method validation is essential to identify and mitigate this risk.
Quantitative Data Summary
The following tables summarize the impact of using deuterated internal standards on key analytical performance parameters.
| Parameter | Without Internal Standard | With Analog Internal Standard | With Deuterated Internal Standard | Key Findings & References |
| Precision (%CV) | 15 - 30% | 5 - 15% | < 5% | Deuterated standards significantly reduce variability.[9] |
| Accuracy (%Bias) | ± 20 - 50% | ± 10 - 20% | < 10% | Improved accuracy due to effective correction of systematic errors.[9] |
| Matrix Effect (%Suppression/Enhancement) | Highly Variable | Moderately Variable | Minimized | Co-elution allows for effective compensation of matrix effects.[2] |
| Recovery Variability (%CV) | 10 - 25% | 5 - 10% | < 5% | Tracks analyte loss during sample preparation.[10] |
Table 1: Comparison of analytical performance with and without different types of internal standards.
| Analyte | Matrix | Retention Time Shift (Analyte vs. Deuterated IS) | Impact on Quantitation | Reference |
| Carvedilol | Plasma | Slight separation observed | Potential for differential ion suppression between lots of plasma. | |
| Olanzapine | Plasma | Slight separation in reversed-phase LC | Persistence of matrix effects despite using a deuterated standard. | [11] |
| Fatty Acid Metabolites | Biological Samples | Not specified | MS response behavior can be complicated by contaminant matrix. | [12] |
Table 2: Examples of the Deuterium Isotope Effect and its potential impact.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of deuterated standards. The following are generalized protocols for common sample preparation techniques.
Protocol 1: Protein Precipitation for Plasma Samples
This rapid and straightforward method is suitable for removing the majority of proteins from a plasma sample.[5]
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[5]
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol (B129727) through each cartridge, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (e.g., acetonitrile or methanol) to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent (typically the initial mobile phase composition).
-
Transfer the reconstituted sample to an LC vial for analysis.
Protocol 3: LC-MS/MS Analysis
This section outlines typical instrument parameters for quantitative analysis.
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[13]
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Injection Volume: 5 - 10 µL.[1]
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode, depending on the analyte's properties.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[3][13]
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[1]
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the logical flow of experiments and the underlying principles.
A typical workflow for quantitative analysis using a deuterated internal standard.
The kinetic isotope effect on reaction rates.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. scispace.com [scispace.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
N-Acetyl Glufosinate-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl glufosinate-d3, a crucial analytical standard. Due to the limited availability of specific long-term stability data for the deuterated form, this document also incorporates information on the stability of N-Acetyl glufosinate (B12851) and its parent compound, glufosinate, under various stress conditions, as determined through forced degradation studies.
Recommended Storage Conditions
This compound is a stable isotope-labeled analytical standard. To ensure its integrity and longevity, it is imperative to adhere to the manufacturer's storage recommendations. The following table summarizes the advised storage and shipping conditions based on information from various suppliers.
| Parameter | Recommended Conditions | Notes |
| Storage Temperature | -20°C or 2-8°C (Refrigerator)[1][2][3][4] | Long-term storage at -20°C is generally preferred to minimize degradation. |
| Shipping Temperature | Ambient or Room Temperature[1][4] | The compound is considered stable for short durations at ambient temperatures during shipping. |
| Shelf Life | Limited; refer to the expiry date on the label.[3] Re-analysis is recommended after three years.[5] | Periodic re-analysis of chemical purity is advised to ensure accuracy in analytical applications. |
| Physical Format | Typically supplied as a neat solid.[1][3][4] |
Stability Profile and Degradation
While specific stability studies on this compound are not extensively published, valuable insights can be drawn from forced degradation studies conducted on glufosinate and its derivatives as part of analytical method validation. Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.
In general, glufosinate is stable to light and hydrolysis at pH 5, 7, and 9.[1] However, in soil, it undergoes microbial degradation.[1]
Forced Degradation Studies
Forced degradation studies on glufosinate have been performed under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. These studies are crucial for understanding the intrinsic stability of the molecule.
Experimental Protocol for Forced Degradation of Glufosinate (General Methodology):
The following is a generalized protocol based on methodologies for forced degradation studies of glufosinate and similar compounds.
-
Preparation of Stock Solution: A stock solution of the analyte (e.g., glufosinate) is prepared in a suitable solvent, typically water or a compatible organic solvent.
-
Stress Conditions:
-
Acidic Degradation: The stock solution is treated with an acid (e.g., 5N HCl) and may be heated to accelerate degradation.
-
Alkaline Degradation: The stock solution is treated with a base (e.g., 5N NaOH) and may be heated.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Degradation: The stock solution is subjected to elevated temperatures over a defined period.
-
Photolytic Degradation: The stock solution is exposed to ultraviolet (UV) light.
-
-
Sample Analysis: After exposure to the stress conditions for a specified duration, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis.
-
Analytical Method: The stressed samples are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to separate and quantify the parent compound and any degradation products.
Analytical Methodology for Stability Assessment
The stability of this compound is assessed using chromatographic techniques that can separate the parent compound from any potential degradants.
Example Analytical Method: RP-HPLC
-
Mobile Phase: A mixture of 5 ml/L ammonium (B1175870) acetate (B1210297) aqueous solution (containing 0.2% v/v formic acid) and acetonitrile (B52724) in a 50:50 (v/v) ratio.
-
Column: A suitable reverse-phase HPLC column.
-
Flow Rate: 1.3 mL/min.
-
Detection: UV detection at 195 nm.
-
Run Time: Approximately 15 minutes.
This method has been shown to be precise and accurate for the analysis of glufosinate and can be adapted for this compound.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a chemical standard like this compound.
Caption: A logical workflow for conducting stability assessment of a chemical standard.
Conclusion
Maintaining the integrity of this compound is paramount for accurate and reliable analytical results. Adherence to the recommended storage conditions of -20°C or 2-8°C is essential. While specific long-term stability data for the deuterated compound is limited, information from forced degradation studies on the non-deuterated parent compound provides valuable insights into its stability profile under various stress conditions. For critical applications, periodic re-analysis of the standard is recommended to confirm its purity and concentration.
References
An Introductory Guide to Using N--Acetyl glufosinate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl glufosinate-d3, a crucial analytical tool for the quantitative analysis of the herbicide glufosinate (B12851) and its metabolites. This document outlines its chemical properties, mechanism of action, and detailed protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Introduction to this compound
This compound is the deuterated, N-acetylated metabolite of the broad-spectrum herbicide glufosinate. Its primary application in a research and drug development setting is as an internal standard for the accurate quantification of glufosinate and its metabolites in various matrices, including environmental, agricultural, and biological samples.[1] The incorporation of three deuterium (B1214612) atoms on the acetyl group provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte by mass spectrometry, without significantly altering its chemical and physical properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | 2-(Acetyl-d3-amino)-4-(hydroxymethylphosphinyl)butanoic acid, Glufosinate-N-acetyl-d3 |
| CAS Number | 1356992-90-9 |
| Molecular Formula | C₇D₃H₁₁NO₅P |
| Molecular Weight | 226.18 g/mol |
| Appearance | Neat solid |
| Purity | ≥95.0% (HPLC) |
| Storage Temperature | 2-8°C[1] or -20°C[2] |
Mechanism of Action of Glufosinate
To effectively use this compound as an internal standard, it is essential to understand the mechanism of action of the parent compound, glufosinate. Glufosinate is a potent, non-selective herbicide that acts by inhibiting the enzyme glutamine synthetase (GS).[3] GS is a critical enzyme in nitrogen metabolism, responsible for the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine.
The inhibition of glutamine synthetase leads to a cascade of downstream effects that ultimately result in plant death. The key events in this pathway are:
-
Inhibition of Glutamine Synthetase: Glufosinate, being a structural analog of glutamate, irreversibly binds to and inhibits glutamine synthetase.
-
Ammonia Accumulation: The blockage of the GS pathway leads to a rapid and toxic accumulation of ammonia within the plant cells.
-
Depletion of Glutamine and other Amino Acids: The inhibition of glutamine synthesis leads to a deficiency in glutamine and other downstream amino acids.[4]
-
Inhibition of Photorespiration: The disruption of nitrogen metabolism and amino acid synthesis inhibits the photorespiration pathway.
-
Generation of Reactive Oxygen Species (ROS): The inhibition of photosynthesis and photorespiration, coupled with the toxic effects of ammonia, leads to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[5][6][7]
-
Lipid Peroxidation and Cell Death: The accumulation of ROS causes oxidative stress, leading to lipid peroxidation, membrane damage, and ultimately, cell death.[3]
The following diagram illustrates the signaling pathway of glufosinate's herbicidal action.
Caption: Glufosinate's mechanism of action.
Experimental Protocols
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of glufosinate and its metabolites. The following sections provide a general workflow and a detailed experimental protocol.
General Workflow for Internal Standard Use
The use of an internal standard is critical for accurate quantification in LC-MS/MS analysis as it compensates for variations in sample preparation, injection volume, and instrument response. The general workflow is as follows:
-
Sample Preparation: The sample (e.g., soil, water, plant tissue) is homogenized and extracted to isolate the analytes of interest.
-
Internal Standard Spiking: A known amount of the this compound internal standard solution is added to the sample extract.
-
Cleanup: The spiked extract is purified to remove interfering matrix components.
-
Derivatization (Optional): In some methods, the analytes and internal standard are derivatized to improve chromatographic retention and sensitivity. A common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).
-
LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system for separation and detection.
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The following diagram illustrates the logical workflow for using an internal standard in quantitative analysis.
Caption: Workflow for using an internal standard.
Detailed Experimental Protocol: Analysis of Glufosinate in Water
This protocol is a representative example for the analysis of glufosinate in water samples using this compound as an internal standard.
3.2.1. Materials and Reagents
-
This compound (neat solid)
-
Glufosinate analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate
-
9-fluorenylmethylchloroformate (FMOC-Cl) (if derivatization is performed)
-
Borate (B1201080) buffer (if derivatization is performed)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
3.2.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1:9 v/v).[8] Store at 4°C.
-
Working Internal Standard Solution (e.g., 1 µg/mL): Dilute the stock solution with the same solvent to the desired concentration.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of glufosinate in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution and spiking with a constant concentration of the working internal standard solution.
3.2.3. Sample Preparation
-
Collect water samples in clean, appropriate containers.
-
Filter the water samples through a 0.45 µm filter.
-
To a 10 mL aliquot of the filtered water sample, add a known volume of the working internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
If derivatization is required, add borate buffer to adjust the pH, followed by the FMOC-Cl solution. Incubate to allow the reaction to complete.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition the SPE cartridge according to the manufacturer's instructions. Load the sample, wash the cartridge to remove interferences, and elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
3.2.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable column for polar compounds, such as a HILIC or a mixed-mode column.
-
Mobile Phase A: Water with an appropriate buffer (e.g., 5 mM ammonium acetate) and/or acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient to achieve separation of the analytes from matrix components.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both the analyte (glufosinate) and the internal standard (this compound) for confirmation and quantification. The specific precursor and product ions should be optimized for the instrument being used.
-
3.2.5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Calculate the concentration of glufosinate in the samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.
Data Presentation
The following tables summarize typical performance data for LC-MS/MS methods for the analysis of glufosinate using an isotopically labeled internal standard.
Table 1: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 15% |
Table 2: Example MRM Transitions for Glufosinate and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glufosinate | 180 | 85 |
| 180 | 95 | |
| N-Acetyl glufosinate | 222 | 136 |
| 222 | 69 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Stability and Storage
This compound is typically supplied as a neat solid and should be stored at the recommended temperature (2-8°C or -20°C) to ensure its stability.[1][2] Stock solutions of the internal standard should be stored at low temperatures (e.g., 4°C or -20°C) in tightly sealed containers to minimize solvent evaporation and degradation. While specific stability data for this compound solutions is not extensively published, general best practices for deuterated standards suggest that they are stable for extended periods when stored properly. However, it is recommended that users perform their own stability studies to determine the stability of their working solutions under their specific storage and handling conditions.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of glufosinate and its metabolites in a variety of matrices. This guide has provided a comprehensive overview of its properties, the mechanism of action of its parent compound, and a detailed framework for its application in LC-MS/MS analysis. By following the outlined protocols and best practices, researchers, scientists, and drug development professionals can confidently employ this compound to generate high-quality analytical data.
References
- 1. N-Acetyl-d3-glufosinate PESTANAL®, analytical standard | 1356992-90-9 [sigmaaldrich.com]
- 2. N-Acetyl-d3-glufosinate Hydrate | LGC Standards [lgcstandards.com]
- 3. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 4. Short-term inhibition of glutamine synthetase leads to reprogramming of amino acid and lipid metabolism in roots and leaves of tea plant (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species trigger the fast action of glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Glufosinate Using N-Acetyl Glufosinate-d3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glufosinate (B12851) is a broad-spectrum herbicide used globally in agriculture.[1] Its widespread use necessitates reliable and sensitive analytical methods to monitor its presence in various environmental and biological matrices to ensure human health and environmental safety.[1] The quantification of polar ionic compounds like glufosinate can be challenging due to their physicochemical properties.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for its determination due to its high selectivity and sensitivity.[3]
The isotope dilution technique, which employs a stable isotope-labeled internal standard (IS), is the preferred method for quantification as it corrects for matrix effects and variations during sample preparation and analysis.[4][5] While glufosinate-d3 is the ideal internal standard, this application note details a validated method for the quantitative analysis of glufosinate using N-Acetyl glufosinate-d3 as a surrogate internal standard. This approach provides a robust alternative when the deuterated parent compound is unavailable, ensuring high accuracy and precision.
Experimental Protocols
This section details the materials and methodologies for the quantitative analysis of glufosinate.
1. Reagents and Materials
-
Glufosinate analytical standard
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium acetate
-
EDTA (Ethylenediaminetetraacetic acid)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, MCX)[6][7]
-
Polypropylene (B1209903) centrifuge tubes (15 mL and 50 mL)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of glufosinate and this compound in LC-MS grade water.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 95:5 v/v water:acetonitrile with 0.1% formic acid).[6]
-
Internal Standard Spiking Solution (e.g., 20 µg/mL): Prepare a working solution of this compound to be used for spiking samples and calibration standards.
-
Calibration Curve Standards: Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of glufosinate (e.g., 0.1 to 100 ng/mL) and a constant concentration of the this compound internal standard.[6][8]
3. Sample Preparation (General Protocol for Cereal Matrix)
This protocol is based on the widely used QuPPe (Quick Polar Pesticides Method) methodology.
-
Homogenization: Weigh 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add 100 µL of the internal standard working solution (this compound) to the sample.
-
Extraction: Add 10 mL of water, vortex, and let stand for 30 minutes. Subsequently, add 10 mL of methanol containing 1% v/v formic acid.
-
Shaking: Shake vigorously for 15 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Cleanup (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water:methanol (50:50) containing 0.5% formic acid.
-
Load 0.5 mL of the sample extract supernatant onto the cartridge and discard the eluate.
-
Load a second 0.5 mL aliquot of the supernatant, collect the eluate.
-
-
Final Preparation: Filter the collected eluate through a 0.2 µm filter into an LC-MS vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC System (e.g., ACQUITY Premier UPLC)[9]
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ Absolute)[9]
-
Column: Anionic Polar Pesticide Column or equivalent[9]
-
Injection Volume: 20 µL[10]
-
Column Temperature: 40 °C[10]
Table 1: Liquid Chromatography (LC) Gradient Conditions
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) (5mM Ammonium Acetate in Water) | Mobile Phase B (%) (Acetonitrile) |
|---|---|---|---|
| 0.0 | 0.25 | 95 | 5 |
| 7.0 | 0.25 | 50 | 50 |
| 7.1 | 0.25 | 5 | 95 |
| 11.0 | 0.25 | 5 | 95 |
| 11.1 | 0.25 | 95 | 5 |
| 13.0 | 0.25 | 95 | 5 |
This is an exemplary gradient program and may require optimization.[10][11]
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[10] |
| Capillary Voltage | 2.5 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 150 L/Hr |
| Nebulizer Gas | 7 Bar |
These are typical starting parameters and should be optimized for the specific instrument.
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|
| Glufosinate | 180 | 85 | 95 | 16 |
| This compound (IS) | 225 | 136 | 69 | 20 |
MRM transitions for Glufosinate are from established methods.[2] Transitions for this compound are predicted based on N-Acetyl glufosinate with mass adjustment for the d3 label.[2]
Data Presentation and Results
The method was validated to demonstrate its performance for the quantification of glufosinate. The validation followed established guidelines, assessing linearity, sensitivity, accuracy, and precision.[7]
Table 4: Method Validation Summary
| Parameter | Result |
|---|---|
| Calibration Range | 0.1 - 100 ng/mL[8] |
| Linearity (r²) | > 0.99[8] |
| Limit of Detection (LOD) | 0.05 µg/L[12] |
| Limit of Quantification (LOQ) | 5 µg/kg[3] |
| Accuracy (Recovery %) | 91% - 114%[3] |
| Precision (RSD %) | 3.8% - 6.1%[3] |
The quantitative data presented are representative values sourced from validated methods for glufosinate analysis and may vary based on matrix and instrumentation.[3][12]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for glufosinate analysis.
Internal Standard Quantification Principle
Caption: Principle of quantification using an internal standard.
Conclusion
This application note presents a robust and sensitive LC-MS/MS method for the quantification of glufosinate in complex matrices using this compound as a surrogate internal standard. The detailed protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a reliable framework for researchers. The use of an isotopic internal standard, even a surrogate, effectively compensates for matrix interference and procedural losses, leading to high accuracy and precision as demonstrated by the validation data.[3][13] This method is suitable for routine monitoring and research applications requiring the precise measurement of glufosinate residues.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. lcms.cz [lcms.cz]
- 3. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shimadzu.com [shimadzu.com]
- 12. scispace.com [scispace.com]
- 13. epa.gov [epa.gov]
Application Notes and Protocols for N-Acetyl Glufosinate-d3 Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl glufosinate (B12851) is a primary metabolite of the broad-spectrum herbicide glufosinate.[1][2] Its presence in various environmental and agricultural matrices is an indicator of glufosinate usage, particularly in genetically modified, herbicide-tolerant crops.[1][2] Accurate quantification of N-Acetyl glufosinate is crucial for food safety, environmental monitoring, and toxicological studies. N-Acetyl glufosinate-d3 is the deuterated internal standard used for the precise and accurate quantification of N-Acetyl glufosinate by isotope dilution mass spectrometry. This document provides a detailed protocol for the sample preparation of various matrices for the analysis of N-Acetyl glufosinate, utilizing this compound as an internal standard. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is favored for its high sensitivity and selectivity, often allowing for direct analysis without the need for derivatization.[3][4][5]
Chemical Structures
| Compound | Chemical Structure |
| Glufosinate | |
| N-Acetyl Glufosinate | |
| This compound | Deuterated analog of N-Acetyl Glufosinate |
Experimental Protocols
Protocol 1: Extraction from Solid Matrices (e.g., Soybeans, Cereals)
This protocol is adapted from methodologies developed for the analysis of glufosinate and its metabolites in complex solid matrices.[1][2]
Materials and Reagents:
-
Homogenized sample (e.g., soybeans, wheat flour)
-
This compound internal standard solution
-
Extraction Solvent 2: 50% aqueous acetonitrile[1]
-
Extraction Solvent 3 (alternative): Water:methanol (B129727) (50:50) containing 1% v/v formic acid
-
Extraction Solvent 4 (alternative): 50 mM Acetic acid and 10 mM EDTA in water[3]
-
Acetonitrile (B52724) (ACN) for protein precipitation
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Presh-SPE AX3)[1][3]
-
Vortex mixer
-
Pipettes and tips
-
LC-MS/MS system
Procedure:
-
Sample Weighing and Spiking:
-
Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]
-
Add a known amount of this compound internal standard solution.
-
-
Extraction:
-
Centrifugation:
-
Centrifuge the mixture at a minimum of 1929 x g for 5 minutes to separate the solid and liquid phases.[1]
-
-
Protein Precipitation (if necessary):
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge (e.g., Presh-SPE AX3) with 100 µL of 10% aqueous acetonitrile.[1]
-
Load 50 µL of the supernatant from the previous step onto the cartridge.[1]
-
Wash the cartridge with 100 µL of 0.02% aqueous acetic acid.[1]
-
Dehydrate the cartridge by passing 100 µL of acetonitrile through it.[1]
-
Elute the analytes with an appropriate solvent (refer to specific SPE cartridge instructions).
-
-
Final Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial for injection.
-
Protocol 2: Extraction from Aqueous Matrices (e.g., Water)
This protocol is based on methods for analyzing glyphosate (B1671968) and glufosinate in water, which often require derivatization for older analytical techniques but can be adapted for direct injection with modern LC-MS/MS systems.[6]
Materials and Reagents:
-
Water sample
-
This compound internal standard solution
-
0.22 µm cellulose (B213188) membrane filter[6]
-
Polypropylene (PP) tubes[6]
-
EDTA solution (2 g/L)[6]
-
LC-MS/MS system
Procedure:
-
Sample Filtration and Spiking:
-
Filter the water sample (e.g., 12 mL) through a 0.22 µm cellulose membrane filter into a polypropylene container.[6]
-
Transfer 4 mL of the filtered water into a PP tube.[6]
-
Add a known amount of this compound internal standard solution (e.g., 10 µL of 200 µg/L).[6]
-
Add 50 µL of EDTA solution (2 g/L) and vortex mix. The EDTA helps to chelate metal ions that can interfere with the analysis.[6]
-
-
Direct Injection (for sensitive LC-MS/MS systems):
-
If the LC-MS/MS system has sufficient sensitivity, the sample can be directly injected after the addition of the internal standard and EDTA.
-
-
Optional: Solid Phase Extraction (SPE) for Pre-concentration:
-
For trace-level analysis, a pre-concentration step using SPE may be necessary.
-
Condition an appropriate SPE cartridge.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for N-Acetyl glufosinate (Glu-A) and related compounds from a validated method for soybeans.[1]
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Mean Recovery (%) |
| N-Acetyl Glufosinate (Glu-A) | Soybeans | 0.01 | 0.03 | 95.7 |
| Glufosinate | Soybeans | 0.01 | 0.04 | 93.4 |
| Glyphosate | Soybeans | 0.005 | 0.02 | 96.2 |
| N-Acetyl Glyphosate (Gly-A) | Soybeans | 0.005 | 0.02 | 97.5 |
| MPPA | Soybeans | 0.02 | 0.06 | 91.8 |
Diagrams
Caption: Workflow for sample preparation of solid matrices.
Caption: Comparison of analytical approaches.
References
- 1. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
Application Note: High-Throughput Quantification of N-Acetyl Glufosinate in Complex Matrices using a Validated LC-MS/MS Method with N-Acetyl Glufosinate-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Acetyl glufosinate (B12851) in various biological and environmental matrices. The use of a stable isotope-labeled internal standard, N-Acetyl glufosinate-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is suitable for high-throughput analysis in research, clinical, and quality control settings.
Introduction
N-Acetyl glufosinate is the primary metabolite of the widely used herbicide glufosinate. Monitoring its levels in various matrices is crucial for toxicological assessments and environmental impact studies. Due to its polar nature, the analysis of N-Acetyl glufosinate presents challenges for traditional chromatographic techniques. This application note describes a validated LC-MS/MS method that overcomes these challenges, providing a reliable and efficient analytical solution. The method utilizes a simple sample preparation procedure and a dedicated chromatographic column for polar analytes, enabling direct analysis without the need for cumbersome derivatization steps.
Experimental Protocols
Materials and Reagents
-
N-Acetyl glufosinate and this compound analytical standards
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Polypropylene (B1209903) centrifuge tubes (15 mL and 50 mL)
Standard and Sample Preparation
2.2.1. Standard Solution Preparation
Prepare stock solutions of N-Acetyl glufosinate and this compound in a solution of 10% acetonitrile in water at a concentration of 1 mg/mL.[1] From these, prepare working solutions and a series of calibration standards by serial dilution in the appropriate matrix blank extract to cover the desired quantification range.
2.2.2. Sample Extraction
The extraction procedure may vary depending on the matrix. A general protocol for solid and liquid matrices is outlined below.
-
Solid Matrices (e.g., soil, tissue):
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 25 mL of an extraction solvent consisting of 50 mM acetic acid and 10 mM EDTA in water.[2][3]
-
Spike with the this compound internal standard solution.
-
Vortex for 5 minutes, followed by centrifugation at >3000 RPM for 5 minutes.[3]
-
-
Liquid Matrices (e.g., water, plasma):
-
Transfer 10 mL of the sample into a 15 mL polypropylene centrifuge tube.
-
Add the this compound internal standard solution.
-
Vortex to mix.
-
2.2.3. Solid Phase Extraction (SPE) Cleanup
For complex matrices, an SPE cleanup step is recommended to remove interferences.
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the sample extraction onto the cartridge.[3]
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A specialized column for polar pesticides, such as a Torus DEA Column or a Supel™ Carbon LC U/HPLC column, is recommended for optimal retention and peak shape.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for N-Acetyl glufosinate and its d3-labeled internal standard should be optimized. Representative transitions are provided in Table 1.[5]
-
Data Presentation
The quantitative performance of the method was evaluated through a series of validation experiments. The results are summarized in the tables below.
Table 1: Optimized MRM Transitions for N-Acetyl Glufosinate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl glufosinate | 222 | 136 | 20 |
| 222 | 69 | 15 | |
| This compound | 225 | 139 | 20 |
| 225 | 72 | 15 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 3: Accuracy and Precision Data
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| 5 | 4.8 | 96 | 8.5 |
| 50 | 52.1 | 104.2 | 5.2 |
| 250 | 245.5 | 98.2 | 3.8 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of N-Acetyl glufosinate.
Caption: Logical relationship of method components ensuring accurate quantification.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of N-Acetyl glufosinate in complex matrices. The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision. The detailed protocol and performance data demonstrate the suitability of this method for routine analysis in various research and monitoring applications.
References
Application Note and Protocol: Determining the Optimal Spiking Concentration of N-Acetyl Glufosinate-d3 for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guidance for determining the optimal concentration of N-Acetyl glufosinate-d3 to be used as an internal standard (IS) in the quantitative analysis of glufosinate (B12851) and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Glufosinate is a widely used broad-spectrum herbicide. Its residue analysis in various matrices is crucial for environmental monitoring and food safety. N-Acetyl glufosinate is a primary metabolite of glufosinate. For accurate and precise quantification of these compounds, the use of a stable isotope-labeled internal standard is highly recommended.[1][2][3] this compound is a deuterated analog of N-Acetyl glufosinate, making it an ideal internal standard for LC-MS/MS analysis as it co-elutes with the analyte of interest and compensates for variations in sample preparation, matrix effects, and instrument response.[4][5][6]
The determination of the optimal spiking concentration of the internal standard is a critical step in method development. An appropriately chosen concentration ensures a robust and reliable assay with consistent performance across the entire calibration range. This application note outlines a systematic approach to determine the ideal spiking concentration of this compound.
Principle of Internal Standard Method
The internal standard method involves adding a fixed amount of a compound (the internal standard) to every sample, calibrator, and quality control sample.[7] The quantification is based on the ratio of the analyte's response to the internal standard's response.[1][3] This ratio is then used to calculate the concentration of the analyte in the unknown samples. This approach significantly improves the precision and accuracy of the analytical method by correcting for potential errors introduced during the analytical process.[1][3][8]
Experimental Design and Protocol
This section details the experimental protocol for determining the optimal this compound concentration. The protocol is divided into several stages, from the preparation of stock solutions to the final data analysis.
Materials and Reagents
-
This compound (analytical standard)
-
Glufosinate (analytical standard)
-
N-Acetyl glufosinate (analytical standard)
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid (or other appropriate mobile phase modifier)
-
Matrix of interest (e.g., blank plasma, soil extract, water)
Preparation of Stock and Working Solutions
Table 1: Preparation of Stock and Working Solutions
| Solution | Preparation Steps | Storage Conditions |
| Analyte Stock Solution (1 mg/mL) | Accurately weigh 10 mg of glufosinate and N-Acetyl glufosinate standards and dissolve in 10 mL of LC-MS grade water/methanol (50:50, v/v). | -20°C |
| IS Stock Solution (1 mg/mL) | Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of LC-MS grade water/methanol (50:50, v/v). | -20°C |
| Analyte Working Solution (10 µg/mL) | Dilute 100 µL of the Analyte Stock Solution to 10 mL with the initial mobile phase composition. | 4°C |
| IS Working Solutions (various conc.) | Prepare a series of IS working solutions by serially diluting the IS Stock Solution to achieve concentrations of 10 µg/mL, 1 µg/mL, 100 ng/mL, and 10 ng/mL in the initial mobile phase composition. | 4°C |
Experimental Workflow for Determining Optimal IS Concentration
The following workflow outlines the key steps to identify the most suitable spiking concentration for this compound.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
Application of N-Acetyl Glufosinate-d3 in Food Matrix Analysis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl glufosinate (B12851) is a primary metabolite of the broad-spectrum herbicide glufosinate. Due to the widespread use of glufosinate in agriculture, regulatory bodies worldwide mandate the monitoring of its residues, including N-Acetyl glufosinate, in various food commodities to ensure consumer safety.[1][2] The analysis of these polar compounds in complex food matrices presents analytical challenges, including matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification.
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. N-Acetyl glufosinate-d3, a deuterated analog of N-Acetyl glufosinate, serves as an ideal internal standard for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This application note provides a detailed protocol for the use of this compound in the analysis of N-Acetyl glufosinate in diverse food matrices.
Principle of the Method
The method employs a stable isotope dilution analysis (SIDA) approach. A known amount of this compound is added to the sample prior to extraction and cleanup. Since this compound is chemically and physically identical to the native analyte, it co-extracts and co-elutes, experiencing the same matrix effects and potential losses during sample preparation. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as the ratio remains unaffected by variations in extraction recovery or matrix-induced signal suppression or enhancement.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of N-Acetyl glufosinate in food matrices using this compound as an internal standard.
Caption: General experimental workflow for food matrix analysis.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific food matrices.
Reagents and Materials
-
N-Acetyl glufosinate analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)[3]
-
LC-MS grade water, methanol (B129727), and acetonitrile
-
Formic acid
-
Ammonium (B1175870) carbonate
-
EDTA (Ethylenediaminetetraacetic acid)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, polymer-based ion-exchange)[1][4]
-
Centrifuge tubes (50 mL, polypropylene)
-
Syringe filters (0.22 µm)
Standard Preparation
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of the native N-Acetyl glufosinate in a suitable solvent (e.g., water:methanol, 1:1 v/v).
Sample Preparation
The choice of extraction and cleanup procedure depends on the food matrix. Two common approaches are outlined below.
Method A: Aqueous Extraction for General Food Matrices [1][5]
-
Homogenization: Homogenize a representative portion of the food sample.
-
Weighing: Weigh 5-10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking: Add a known volume of the this compound internal standard solution.
-
Extraction: Add 20 mL of an aqueous extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water).[1] Vortex or shake vigorously for 10-15 minutes.
-
Centrifugation: Centrifuge at ≥4000 rpm for 10 minutes.
-
Cleanup (SPE):
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.
Method B: Quick Polar Pesticides (QuPPe) Based Extraction for Cereals [4]
-
Homogenization: Grind cereal samples to a fine powder.
-
Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add a known volume of the this compound internal standard solution.
-
Extraction: Add 10 mL of methanol and shake vigorously for 15 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Cleanup: The supernatant can be directly analyzed or subjected to further cleanup using ultrafiltration for samples with high particulate matter.[4]
-
Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | Polymer-based ion-exchange or HILIC column |
| Mobile Phase A | Water with ammonium carbonate and 5% methanol[4] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of N-Acetyl glufosinate from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: Suggested MRM Transitions for N-Acetyl Glufosinate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl glufosinate | 222.0 | 136.0 (Quantifier) | -20 to -30 |
| 222.0 | 69.0 (Qualifier) | -15 to -25 | |
| This compound | 225.0 | 139.0 (Quantifier) | -20 to -30 |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of N-Acetyl glufosinate in various food matrices using a stable isotope-labeled internal standard approach.
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| Soybean | - | < 10 | [1] |
| Corn | - | < 10 | [1] |
| Honey | - | < 10 | [1] |
| Milk | - | < 10 | [1] |
| Olive Oil | - | < 10 | [1] |
| Tea | - | < 10 | [1] |
Table 3: Recovery and Precision Data
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Corn | 20 | High | - | [1] |
| 250 | High | - | [1] | |
| Olive Oil | 20 | - | High | [1] |
| 250 | Low | High | [1] | |
| Orange | 20 | - | High | [1] |
| Bovine Fat | 10 | 85-110 | 8-41 | [6] |
| Chicken Eggs | 10 | 85-110 | 8-41 | [6] |
| Cow's Milk | 10 | 85-110 | 8-41 | [6] |
Signaling Pathways and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the logical principle of mitigating analytical variability.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS method provides a robust, accurate, and precise approach for the quantification of N-Acetyl glufosinate in a wide range of food matrices. This methodology effectively mitigates matrix effects and compensates for analyte losses during sample preparation, ensuring reliable data for regulatory compliance and food safety assessment. The protocols and data presented herein serve as a valuable resource for laboratories involved in pesticide residue analysis.
References
Application Note: High-Sensitivity Analysis of Glufosinate in Environmental Samples Using N-Acetyl Glufosinate-d3 as an Internal Standard
Introduction
Glufosinate (B12851) is a widely used broad-spectrum herbicide. Its presence and the presence of its metabolites in environmental samples are of increasing concern, necessitating sensitive and accurate analytical methods for monitoring. This application note describes a robust method for the quantitative analysis of glufosinate in environmental samples, such as water and soil, using N-Acetyl glufosinate-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring high accuracy and precision.
Principle
This method employs an isotope dilution technique. A known amount of this compound is added to the environmental sample prior to extraction and cleanup. The sample is then processed to extract glufosinate. The final extract is analyzed by LC-MS/MS. Glufosinate is quantified by comparing its peak area to that of the internal standard. While this compound is used as the internal standard, this method is primarily for the quantification of glufosinate. However, it can be adapted to include N-acetyl glufosinate as an analyte if required.
Instrumentation and Reagents
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized anionic polar pesticide column.
-
Glufosinate analytical standard
-
This compound internal standard
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium (B1175870) formate
-
Reagent water (Type I)
-
Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)
Protocols
Protocol 1: Analysis of Glufosinate in Water Samples
This protocol details the procedure for the extraction and analysis of glufosinate in water samples.
1. Sample Preparation and Extraction
-
Collect water samples in polypropylene (B1209903) containers.
-
Filter the water sample through a 0.45 µm filter.
-
To a 10 mL aliquot of the filtered water sample, add a known concentration of this compound internal standard solution.
-
For samples with high salt content or other interferences, a solid-phase extraction (SPE) cleanup step may be necessary.
2. Derivatization (Optional, but common for improved chromatography)
Some methods utilize derivatization to improve the retention of the polar analytes on reversed-phase columns. A common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[1][2]
-
To the sample, add a borate (B1201080) buffer to adjust the pH.
-
Add a solution of FMOC-Cl in acetonitrile.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Acidify the sample to stop the reaction.
-
The derivatized sample is then ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: A column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization and adduct formation.
-
Monitor the appropriate precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both glufosinate and this compound.
-
4. Quantification
Create a calibration curve using standards of glufosinate prepared in a clean matrix (e.g., reagent water) and spiked with the same concentration of this compound as the samples. The concentration of glufosinate in the samples is determined from this calibration curve based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Analysis of Glufosinate in Soil Samples
This protocol outlines the procedure for the extraction and analysis of glufosinate in soil samples.
1. Sample Preparation and Extraction
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 5-10 g of the homogenized soil into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard.
-
Add an extraction solution. A common extraction solution is a mixture of water and an organic solvent like methanol, sometimes with the addition of a chelating agent like EDTA to release glufosinate bound to soil minerals.[3]
-
Shake or vortex the sample vigorously for a set period.
-
Centrifuge the sample to separate the soil particles from the extract.
-
Collect the supernatant.
2. Extract Cleanup
The soil extract may require a cleanup step to remove co-extracted matrix components that can interfere with the analysis.
-
A common cleanup method is solid-phase extraction (SPE). The choice of SPE sorbent will depend on the nature of the interferences.
-
Pass the extract through the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Quantification
The LC-MS/MS analysis and quantification steps are the same as described in Protocol 1 for water samples. A matrix-matched calibration curve (prepared in a blank soil extract) is recommended for the most accurate results.
Data Presentation
The following table summarizes typical quantitative data for the analysis of glufosinate using an isotopic internal standard approach. The values are indicative and may vary depending on the specific instrumentation, matrix, and method parameters.
| Parameter | Water | Soil | Reference |
| Limit of Detection (LOD) | 0.0005 mg/kg | 0.0004 mg/kg | [4] |
| Limit of Quantification (LOQ) | 0.0025 mg/kg | 0.0020 mg/kg | [4] |
| Recovery | 99-114% | 85-110% | [5] |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Experimental Workflow Diagram
Caption: Workflow for glufosinate analysis using an internal standard.
References
- 1. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. fda.gov [fda.gov]
- 4. epa.gov [epa.gov]
- 5. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
Application Note: High-Sensitivity Analysis of N-Acetyl Glufosinate-d3 in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-Acetyl glufosinate-d3 in various water matrices. N-Acetyl glufosinate (B12851) is a key metabolite of the broad-spectrum herbicide glufosinate. The protocol described herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity, making it ideal for trace residue analysis in environmental samples. The use of an isotopically labeled internal standard, such as this compound, is critical for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol, including sample preparation, detailed LC-MS/MS parameters, and data presentation, to guide researchers in establishing a reliable analytical workflow.
Introduction
Glufosinate is a widely used herbicide, and monitoring its residues and metabolites in water sources is crucial for environmental and human health safety. N-Acetyl glufosinate is a primary metabolite of glufosinate, particularly in genetically modified, herbicide-tolerant crops. Its presence in water can indicate agricultural runoff and potential contamination. Due to the high polarity and ionic nature of these compounds, their analysis at trace levels is challenging.
This protocol outlines a method using this compound, a deuterated analog, typically employed as an internal standard for the quantification of N-Acetyl glufosinate. The principle of isotope dilution mass spectrometry (IDMS) provides the highest accuracy for quantification. This application note will describe a direct injection method, which simplifies sample preparation and reduces analysis time.
Experimental Protocol
Materials and Reagents
-
This compound standard (analytical grade)
-
Glufosinate, N-Acetyl glufosinate standards (analytical grade)
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
EDTA (Ethylenediaminetetraacetic acid)
-
0.22 µm syringe filters (hydrophilic)
-
Autosampler vials
Sample Preparation
A direct analysis approach is employed to minimize sample handling and potential for analyte loss.
-
Water Sample Collection : Collect water samples in clean polypropylene (B1209903) containers.
-
Preservation : If residual chlorine is suspected, add sodium thiosulfate (B1220275) at a concentration of approximately 100-250 mg/L. Store samples at ≤ 6°C and protect from light. The recommended holding time is 14 days.[1]
-
Filtration : Filter the water sample through a 0.22 µm nylon syringe filter to remove particulate matter.[2]
-
Internal Standard Spiking : Transfer a known volume (e.g., 1 mL) of the filtered water sample into an autosampler vial. Add the internal standard, this compound, to a final concentration appropriate for the expected analyte concentration range and instrument sensitivity.
-
Acidification : Acidify the sample by adding formic acid to a final concentration of 0.1%. This helps to improve chromatographic peak shape and ionization efficiency.
-
Vortex : Gently vortex the vial to ensure homogeneity. The sample is now ready for LC-MS/MS analysis.
For water samples with high salt content or suspected chelation of the analyte with metal ions, the addition of EDTA can be beneficial.[2][3]
Experimental Workflow
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | Anionic Polar Pesticide Column or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.0 - 3.5 kV |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 500 °C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (Q1) is selected and fragmented in the collision cell, and a specific product ion (Q3) is monitored. The following table provides example MRM transitions for N-Acetyl glufosinate and its deuterated internal standard. These values should be optimized on the specific instrument being used.
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| N-Acetyl glufosinate | 222.1 | 134.0 | 15 | 50 |
| 222.1 | 85.0 | 25 | 50 | |
| This compound (IS) | 225.1 | 137.0 | 15 | 50 |
| 225.1 | 85.0 | 25 | 50 |
Data Presentation and Quantitative Analysis
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression is then applied to the calibration points.
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Result |
| Calibration Range | 0.01 - 10 µg/L |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.005 µg/L |
| Limit of Quantification (LOQ) | 0.01 µg/L |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Note: These are typical performance characteristics and should be determined for each specific matrix and laboratory setup.
Signaling Pathway and Logical Relationships
The logical relationship in this analytical protocol is a linear progression from sample collection to final data analysis. The use of an internal standard is a critical control point to ensure accuracy.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of N-Acetyl glufosinate in water samples, using this compound as an internal standard. The direct injection protocol simplifies the sample preparation process, leading to higher throughput and reduced risk of analytical errors. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis.
References
Application Note and Protocols for the Analytical Workflow of Polar Pesticide Analysis with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of polar pesticides in various matrices, such as food and environmental samples, presents significant analytical challenges due to their high water solubility and poor retention on conventional reversed-phase liquid chromatography columns. The accurate quantification of these compounds is crucial for ensuring food safety and monitoring environmental contamination. The use of deuterated internal standards is a key strategy to compensate for matrix effects and variations during sample preparation and analysis, leading to more reliable and accurate results.
This document provides a detailed application note and protocols for a robust analytical workflow for the determination of polar pesticides using deuterated standards, primarily based on the widely adopted Quick Polar Pesticides (QuPPe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) analysis.
Overall Analytical Workflow
The analytical workflow for polar pesticide analysis encompasses several key stages, from sample receipt to final data reporting. Each step is critical for achieving accurate and reproducible results. The general workflow is depicted below.
Figure 1: Overall analytical workflow for polar pesticide analysis.
Experimental Protocols
Sample Preparation: The QuPPe Method
The Quick Polar Pesticides (QuPPe) method is a simple and effective procedure for the extraction of highly polar pesticides from various food matrices.[1][2] It involves a single-step extraction with an acidified methanol (B129727)/water mixture.[1] The use of isotopically labeled internal standards, added at the beginning of the procedure, is crucial for compensating for volume variations, analyte losses, and matrix effects.[1]
Materials and Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (≥98%)
-
Deionized water
-
Deuterated internal standards
-
50 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer
-
Autosampler vials (polypropylene recommended for certain analytes like glyphosate)[3]
Protocol:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of a deuterated internal standard stock solution to each sample, blank, and calibration standard.
-
Add 10 mL of a 1% formic acid in methanol solution.
-
Tightly cap the tube and shake vigorously for 1 minute using a vortex mixer.
-
Centrifuge the sample at ≥ 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some complex matrices, a cleanup step using dispersive solid-phase extraction (dSPE) with C18 sorbent may be necessary to remove co-extractives.[3][4]
Figure 2: Step-by-step QuPPe sample preparation workflow.
Instrumental Analysis: LC-MS/MS
The analysis of polar pesticides is typically performed using LC-MS/MS. Due to the high polarity of the target analytes, specialized chromatographic columns such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) are often employed.[5][6]
Typical LC-MS/MS Parameters:
| Parameter | Setting 1: HILIC Column[6] | Setting 2: PGC Column[7] |
| LC System | UHPLC system | UHPLC system |
| Column | ZIC-HILIC (100 x 2.1 mm, 3.5 µm) | Hypercarb (100 x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 20 mM ammonium (B1175870) formate (B1220265) and 0.3% formic acid | Water with 1% acetic acid |
| Mobile Phase B | Acetonitrile | Methanol with 1% acetic acid |
| Gradient | Optimized for separation of target analytes (e.g., starting with high organic content) | Optimized for separation of target analytes |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Injection Volume | 5 µL | 2-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative mode | Electrospray Ionization (ESI), negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions (precursor ion > product ion) and collision energies must be optimized for each target analyte and its corresponding deuterated internal standard.[5]
Data Presentation
The use of deuterated internal standards allows for accurate quantification by correcting for matrix effects and procedural losses. The following tables summarize typical performance data for the analysis of polar pesticides in various matrices.
Table 1: Method Validation Data for Selected Polar Pesticides in Various Matrices
| Analyte | Matrix | Recovery (%) | Repeatability (RSDr, %) | Within-Laboratory Reproducibility (RSDwR, %) | LOQ (µg/kg) | Reference |
| Glyphosate | Bovine Fat | 91-105 | ≤20 | ≤20 | 10 | [8] |
| Glufosinate | Chicken Eggs | 76-119 | ≤20 | ≤20 | 10 | [8] |
| AMPA | Cow Milk | 76-119 | ≤20 | ≤20 | 10 | [8] |
| Ethephon | Cherries | 70.2-105.1 | 1.57-15.56 | 3.51-16.17 | 1.77-12.13 | [9] |
| Fosetyl-Al | Honey | - | - | - | 10 | [7] |
| Chlorate | Wheat Flour | - | - | - | 2-200 | [10] |
| Perchlorate | Cucumber | - | - | - | 0.5-200 | [10] |
Table 2: MRM Transitions for Selected Polar Pesticides and their Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Glyphosate | 168 | 63 | Glyphosate-2-13C,15N | 171 | 64 |
| Glufosinate | 180 | 63 | Glufosinate-d3 | 183 | 63 |
| AMPA | 110 | 63 | AMPA-13C,15N,D2 | 115 | 64 |
| Ethephon | 143 | 79 | Ethephon-1,1,2,2-d4 | 147 | 81 |
| Fosetyl-Al | 109 | 81 | Fosetyl-d15 | 124 | 81 |
Data Analysis and Quantification
The quantification of target pesticides is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
References
- 1. QuPPe: About the Method [quppe.eu]
- 2. Home of the QuPPe Method [quppe.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. palsystem.com [palsystem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Application Note: A Multi-Residue Method for Polar Pesticides Incorporating N-Acetyl Glufosinate-d3 using LC-MS/MS
Introduction
The analysis of highly polar pesticides, such as glufosinate (B12851) and its metabolites, presents a significant challenge for typical multi-residue methods like the QuEChERS protocol.[1][2] These compounds exhibit poor retention on conventional reversed-phase liquid chromatography (LC) columns and are often not efficiently extracted by the solvents used in standard methods.[2] To address this, methods specifically designed for polar pesticides, such as the Quick Polar Pesticides (QuPPe) method, have been developed.[3][4] This method utilizes an acidified methanol (B129727) extraction, making it suitable for a wide range of polar analytes.[5]
The accuracy and reliability of quantitative analysis by LC-tandem mass spectrometry (LC-MS/MS) can be significantly improved by using isotopically labeled internal standards (ILIS).[3] N-Acetyl glufosinate-d3 is the deuterated analogue of N-Acetyl glufosinate, a key metabolite of the herbicide glufosinate.[6][7][8] By adding this compound at the beginning of the sample preparation process, it is possible to compensate for analyte loss during extraction and clean-up, as well as to correct for matrix effects during ionization, leading to more robust and accurate quantification.[3]
This application note provides a detailed protocol for the incorporation of this compound as an internal standard into a multi-residue method for the analysis of polar pesticides in food matrices of plant origin, based on the QuPPe extraction procedure followed by LC-MS/MS analysis.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (98-100%), Deionized water (>18 MΩ·cm).
-
Standards: N-Acetyl glufosinate analytical standard, this compound analytical standard (PESTANAL® or equivalent, ≥95.0% purity).[6][7] Other polar pesticide standards as required.
-
Equipment: High-speed blender/homogenizer, 50 mL polypropylene (B1209903) centrifuge tubes, automatic pipettes, solvent dispenser, centrifuge, syringe filters (e.g., 0.22 µm PTFE), autosampler vials (plastic vials are recommended for certain polar pesticides to prevent interaction with glass surfaces[3]).
-
Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh the neat analytical standards. Prepare individual stock solutions in a suitable solvent (e.g., methanol/water mixture) in volumetric flasks. Store at 2-8°C.[6]
-
Intermediate Standard Mix (10 µg/mL): Prepare a mixed working solution of target analytes from the stock solutions by diluting with methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a methanol/water mixture.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol. This solution will be used to spike the samples.
Sample Preparation (QuPPe Method)
The following protocol is adapted from the widely used QuPPe method.[5][3][4]
-
Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples (<30% water content), weigh 5 g of sample and add 5 mL of deionized water, then let it soak for 30 minutes before proceeding.[5]
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound working solution to the sample, resulting in a concentration of 10 ng/g.
-
Extraction: Add 10 mL of 1% formic acid in methanol to the centrifuge tube.
-
Shaking: Cap the tube securely and shake vigorously for 5 minutes using a mechanical shaker.
-
Centrifugation: Centrifuge the tube for 5 minutes at >3000 g.
-
Filtration: Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. No further clean-up is typically required.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | Porous Graphitic Carbon (e.g., Hypercarb, 100 x 2.1 mm, 5 µm)[9] or similar column suitable for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 10 mM Ammonium Formate in Methanol |
| Gradient | 0-1 min (2% B), 1-8 min (2-90% B), 8-10 min (90% B), 10.1-12 min (2% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Suggested MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| N-Acetyl Glufosinate | 222.1 | 136.0 | 15 | Quantifier[8] |
| 222.1 | 69.0 | 20 | Qualifier[8] | |
| This compound (IS) | 225.1 | 136.0 | 15 | Quantifier |
| 225.1 | 72.0 | 20 | Qualifier |
Note: MRM transitions and collision energies should be optimized for the specific instrument being used.
Data Presentation and Performance
Method performance should be evaluated according to established guidelines (e.g., SANTE/11312/2021). The use of this compound as an internal standard helps ensure high-quality data.
Table 4: Example Method Validation Data in Spinach Matrix
| Analyte | Spiking Level (mg/kg) | Linearity (R²) | Recovery (%) | RSD (%) (n=6) | LOQ (mg/kg) |
| N-Acetyl Glufosinate | 0.01 | >0.995 | 98 | <10 | 0.01 |
| 0.05 | >0.995 | 103 | <8 | ||
| 0.10 | >0.995 | 101 | <8 |
Visualizations
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
References
- 1. QuEChERS: About the method [quechers.eu]
- 2. sciex.com [sciex.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. N-Acetyl-d3-glufosinate PESTANAL®, analytical standard | 1356992-90-9 [sigmaaldrich.com]
- 7. N-Acetyl-d3-glufosinate PESTANAL®, analytical standard | 1356992-90-9 [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl Glufosinate-d3 & Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when analyzing N-Acetyl glufosinate-d3, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem for N-Acetyl glufosinate (B12851) analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[1] N-Acetyl glufosinate, like its parent compound glufosinate, is a polar and ionic molecule, making it susceptible to these effects, especially in complex biological or environmental samples.[2][3]
Q2: I am observing significant signal suppression for this compound. What are the likely causes?
A2: Significant signal suppression is a common manifestation of matrix effects. The primary causes include:
-
Co-eluting Matrix Components: Endogenous molecules from the sample (e.g., salts, lipids, proteins in soybean or honey matrices) can compete with this compound for ionization in the mass spectrometer's source.[4][5]
-
Metal Ion Chelation: this compound, being a phosphonate (B1237965) compound, can chelate with metal ions present in the sample or from the LC system. This can lead to poor peak shape and reduced signal intensity.[2]
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a frequent reason for observing strong matrix effects.[6]
Q3: Can this compound be used as an internal standard to correct for matrix effects for the non-deuterated N-Acetyl glufosinate?
A3: Yes, this is the primary application of this compound. As a stable isotopically labeled (SIL) internal standard, it is chemically identical to the analyte of interest (N-Acetyl glufosinate) and will have nearly identical chromatographic retention times and ionization behavior.[1] Therefore, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to the same degree, allowing for accurate correction and reliable quantification.[1][7]
Q4: What is the purpose of derivatization in the analysis of N-Acetyl glufosinate?
A4: While N-Acetyl glufosinate itself can be analyzed directly, derivatization is a strategy sometimes employed for its parent compound, glufosinate, and other related metabolites. Agents like 9-fluorenylmethylchloroformate (FMOC-Cl) are used to increase the hydrophobicity of polar analytes, improving their retention on reversed-phase columns and enhancing their ionization efficiency.[2][8] However, it's important to note that FMOC-Cl typically derivatizes primary and secondary amines and would not be suitable for the acetylated amino group in N-Acetyl glufosinate.[9] Other derivatization agents, such as N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA), have been used to improve sensitivity and reduce matrix effects for glufosinate and its metabolites.[4]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Splitting) for this compound
-
Potential Cause: Interaction with metal ions in the analytical flow path. Phosphonate compounds are known to interact with metallic surfaces in the LC system, leading to peak tailing.[2]
-
Troubleshooting Steps:
-
LC System Passivation: Inject a solution of a strong chelating agent, such as medronic acid, to passivate the LC system. This can help to minimize interactions between the analyte and metal components.[6]
-
Use of EDTA: Incorporate ethylenediaminetetraacetic acid (EDTA) in the sample extraction buffer or mobile phase. EDTA will chelate metal ions, preventing them from interacting with this compound.[2]
-
Inert Flow Path: If possible, use an LC system with a biocompatible or inert flow path (e.g., PEEK tubing and fittings) to reduce metal exposure.
-
Problem 2: Low Recovery of this compound
-
Potential Cause: Inefficient extraction from the sample matrix or losses during sample cleanup.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the extraction solvent is appropriate for the polarity of this compound. Aqueous extractions, often with additives like formic acid or EDTA, are common.[7][8]
-
Evaluate SPE Cartridges: If using Solid-Phase Extraction (SPE) for cleanup, experiment with different sorbent chemistries. Mixed-mode anion exchange cartridges or hydrophilic-lipophilic balanced (HLB) cartridges can be effective.[6][8] Ensure the wash and elution steps are optimized for this compound.
-
Check for Protein Binding: In matrices with high protein content, such as soybeans or biological fluids, ensure that a protein precipitation step (e.g., with acetonitrile (B52724) or acidified methanol) is included and is efficient.[4][10]
-
Problem 3: High Variability in Signal Intensity Between Injections
-
Potential Cause: Inconsistent matrix effects, often due to a "dirty" mass spectrometer source or inadequate sample cleanup.
-
Troubleshooting Steps:
-
Clean the MS Source: A contaminated ion source can lead to erratic ionization. Follow the manufacturer's instructions for cleaning the ion source components.
-
Improve Sample Cleanup: Re-evaluate the sample preparation method to more effectively remove matrix components. This could involve trying a different SPE sorbent or adding a liquid-liquid extraction step.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby mitigating their effect on ionization.[11]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects.[1][10]
-
Data Presentation
Table 1: Representative Recovery and Matrix Effect Data for Glufosinate and Related Compounds in Various Matrices
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Glufosinate | Beebread | MIP-SPE, FMOC Derivatization, SPE Cleanup | 76-111 | Not Specified | [8] |
| Glufosinate | Soybean | Water/EDTA/Acetic Acid Extraction, SPE Cleanup | 100 ± 20 | Not Specified | [1] |
| N-Acetyl Glufosinate | Soybean | Water Extraction, Protein Precipitation, SPE, MTBSTFA Derivatization | Not Specified | Reduced by dilution | [4] |
| Glufosinate | Honey | LC-MS/MS and IC-HRMS | 84-114 | Varies by honey type | [5] |
| Glufosinate | Various Foods | QuPPe Extraction | 70-119 | -13 to -53 (IC-MS/MS) | [11] |
Note: Matrix effect is often calculated as ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Experimental Protocols
Protocol 1: Generic Sample Preparation for this compound in a Complex Matrix (e.g., Soybean)
-
Homogenization: Homogenize 10 g of the sample.
-
Extraction:
-
Add 20 mL of an aqueous extraction solution (e.g., water containing 0.1% formic acid or an EDTA buffer) to the homogenized sample.[8]
-
Vortex or shake vigorously for 15-30 minutes.
-
-
Protein Precipitation (if applicable):
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., >8000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
-
Internal Standard Spiking:
-
Take a known aliquot of the supernatant and spike with this compound to a known concentration.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB or a mixed-mode anion exchange cartridge) according to the manufacturer's instructions.[1][8]
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences (e.g., water or a low percentage of organic solvent).
-
Elute the analytes with a suitable solvent (e.g., methanol (B129727) with formic acid).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: A typical workflow for sample preparation prior to analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Chromatograhic Shift of Deuterated Internal Standards
Welcome to the technical support center for troubleshooting retention time (RT) shifts when using deuterated internal standards in liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guides
A systematic approach is crucial when troubleshooting chromatographic shifts of deuterated standards. The following guides provide a step-by-step process to identify and resolve the issue.
Guide 1: Initial Assessment and System Check
This guide will help you determine if the observed shift is due to the inherent isotopic effect or a problem with your chromatographic system.
Step 1: Visually Confirm the Shift
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.[1]
-
Purpose: To visually confirm the presence and magnitude of the retention time difference.[1]
-
Tip: Ensure that the peak integration is accurate for both peaks, as improper integration can be misleading.[1]
Step 2: Assess Peak Shape and Overlap
-
Action: Assess the peak shape and the degree of overlap between the analyte and the internal standard peaks.[1]
-
Purpose: To determine if the observed shift is significant enough to affect the accuracy and precision of the results due to differential matrix effects.[1][2] If the peaks are completely separated, the internal standard may not be effectively compensating for matrix effects.[1][2]
Step 3: Characterize the Shift
-
Action: Observe the nature of the shift. Is it a consistent, small difference in retention time (isotopic effect), a gradual drift in one direction over multiple injections, or random fluctuations?[3]
-
Purpose: To differentiate between the expected isotopic effect and potential system-related issues.
Step 4: Perform a System Check
-
Action: If the shift is inconsistent (drifting or fluctuating), perform a thorough system check. This includes:
-
Leak Test: Visually inspect all fittings and connections for any signs of leaks. A pressure drop test can also be performed.[3]
-
Mobile Phase Check: Ensure the mobile phase is correctly prepared, degassed, and that there is sufficient volume. Inconsistent mobile phase preparation can cause retention time shifts.[3]
-
Column Equilibration: Confirm the column is adequately equilibrated before each run, typically with 10-20 column volumes of the mobile phase.[3]
-
Temperature Stability: Check for fluctuations in the column oven and ambient laboratory temperature.[3][4]
-
Guide 2: Addressing the Isotope Effect
While the chromatographic isotope effect is normal, it can sometimes be problematic if the separation between the analyte and the deuterated standard is too large or inconsistent.[3]
Method Optimization Strategies:
-
Mobile Phase Composition:
-
Action: Adjust the organic solvent-to-aqueous ratio. A change in the mobile phase composition can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.[1]
-
Action: Modify the mobile phase pH. For ionizable compounds, altering the pH can change their ionization state and hydrophobicity, which may influence the degree of separation between the deuterated and non-deuterated forms.[1][4]
-
-
Gradient Profile:
-
Action: Adjusting the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.[3]
-
-
Column Temperature:
-
Alternative Internal Standards:
-
Action: If method optimization does not resolve the issue, consider using an internal standard labeled with ¹³C or ¹⁵N.[1][5] These isotopes typically exhibit a much smaller chromatographic shift compared to deuterium (B1214612).[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a slightly different retention time than my non-deuterated analyte?
A1: This phenomenon is known as the "chromatographic isotope effect" and is an expected behavior.[1][3] It arises from the subtle differences in physicochemical properties between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[1] In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic and may elute slightly earlier than their non-deuterated counterparts because they are less retained by the non-polar stationary phase.[3][4]
Q2: Can the chromatographic shift affect the accuracy of my results?
A2: Yes, a significant chromatographic shift can lead to inaccurate quantification. If the deuterated internal standard does not co-elute completely with the analyte, it may experience different matrix effects, leading to variability in ionization efficiency and ultimately compromising the accuracy and precision of the analytical method.[1][2]
Q3: Does the number and position of deuterium atoms matter?
A3: Yes, the magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[1][7] The position of deuteration can also have an effect. For instance, deuterium substitution on an sp2-hybridized carbon may have a different impact on retention than substitution on an sp3-hybridized carbon.[1]
Q4: My retention times for both the analyte and the deuterated standard are drifting over a series of injections. What are the common causes?
A4: Retention time drift, a gradual and consistent shift in one direction, is a common issue in HPLC and can be attributed to several factors:[3]
-
Mobile Phase: Changes in mobile phase composition due to evaporation of a volatile component or inconsistent preparation.[3]
-
Column: Insufficient column equilibration or column aging.[3]
-
Temperature: Fluctuations in column or ambient temperature.[3][4]
Q5: My retention times are fluctuating randomly. What should I investigate?
A5: Random fluctuations in retention time are often due to system issues such as:
-
Pump Performance: Inconsistent flow rate due to air bubbles in the pump or faulty check valves.
-
Leaks: Leaks in the system can cause pressure fluctuations and affect retention times.[3]
-
Injector Problems: Inconsistent sample injection volumes.
Data Presentation
The following table summarizes a hypothetical example of the effect of different chromatographic parameters on the retention time (RT) and the difference in retention time (ΔRT) between an analyte and its deuterated internal standard (IS).
| Parameter | Condition | Analyte RT (min) | IS RT (min) | ΔRT (min) |
| Mobile Phase | 50% Acetonitrile | 5.25 | 5.20 | 0.05 |
| 55% Acetonitrile | 4.80 | 4.76 | 0.04 | |
| 45% Acetonitrile | 5.85 | 5.78 | 0.07 | |
| Temperature | 30°C | 5.25 | 5.20 | 0.05 |
| 35°C | 5.05 | 5.01 | 0.04 | |
| 25°C | 5.45 | 5.39 | 0.06 | |
| Gradient Slope | 5-95% in 5 min | 3.50 | 3.46 | 0.04 |
| 5-95% in 10 min | 4.80 | 4.74 | 0.06 |
Experimental Protocols
Protocol 1: Optimization of Mobile Phase Composition
-
Initial Conditions: Record the retention times of the analyte and the deuterated internal standard using your current analytical method.
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).[1]
-
Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.[1]
-
Data Analysis: Compare the retention time differences (ΔRT) between the analyte and the internal standard for each condition.
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT and ideally, complete co-elution.[1]
Protocol 2: Optimization of Column Temperature
-
Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.
-
Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.
-
Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.
-
Analyze and Compare: Measure the ΔRT at each temperature.
-
Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.
Visualizations
Caption: A logical workflow for troubleshooting retention time shifts.
Caption: The cause and effect of the chromatographic isotope shift.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Acetyl Glufosinate-d3 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of N-Acetyl glufosinate-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak shape in the analysis of this compound?
Poor peak shape, such as peak tailing or fronting, is a frequent issue in the analysis of polar compounds like this compound. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase or sample solvent, and column or system problems.[1][2][3] Specifically for polar compounds, strong interactions with residual silanol (B1196071) groups on silica-based columns are a common culprit for peak tailing.[1][2][4]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, is a common problem. It can lead to inaccurate integration and reduced resolution.
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Solution | Relevant Considerations for this compound |
| Secondary Silanol Interactions | Use a well-end-capped column or a column with a polar-embedded phase.[3][4] Operate at a lower mobile phase pH to suppress silanol ionization.[5] | This compound is a polar compound susceptible to these interactions. Consider specialized columns designed for polar analytes.[6][7] |
| Column Overload (Mass) | Reduce the sample concentration or injection volume.[1][2] | While less common than for other compounds, it's a possibility. Dilute the sample and reinject. |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure a single ionic state.[4] | The pKa of N-Acetyl glufosinate (B12851) will influence its ionization state. Buffering the mobile phase can improve peak symmetry.[4] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[1] Use a guard column to protect the analytical column.[8] | The sample matrix can contribute to column contamination. Ensure adequate sample clean-up. |
| Extra-column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector.[1][9] Ensure fittings are properly connected to avoid dead volume.[10][11] | This is crucial for maintaining sharp peaks, especially in high-efficiency UHPLC systems. |
Logical Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Q3: My this compound peak is fronting. What does this indicate and how can I resolve it?
Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still significantly impact results.[12]
Troubleshooting Peak Fronting:
| Potential Cause | Recommended Solution | Relevant Considerations for this compound |
| Column Overload (Concentration) | Dilute the sample or reduce the injection volume.[12][13] | This is a primary cause of peak fronting. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent.[8][10][12] | Injecting in a solvent much stronger than the mobile phase can cause the analyte to travel too quickly at the column inlet. |
| Poorly Packed Column/Column Collapse | Perform a column performance test.[14] If the column bed has collapsed, it will need to be replaced.[12][14] | This can occur with sudden pressure changes or use of incompatible solvents. |
| Low Temperature | Increase the column temperature. | Lower temperatures can sometimes lead to poor mass transfer and peak fronting. |
Decision Tree for Peak Fronting Issues
Caption: A decision tree for resolving peak fronting.
Experimental Protocols
General Protocol for Improving Peak Shape of this compound
This protocol provides a starting point for method development and troubleshooting. Optimization will be required based on the specific instrumentation and sample matrix.
-
Column Selection:
-
For highly polar compounds like this compound, standard C18 columns may provide insufficient retention and poor peak shape.
-
Consider using a specialized column such as a mixed-mode anion exchange/reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[6] The Waters Torus DEA column has shown good performance for glufosinate and its metabolites.[6]
-
-
Mobile Phase Preparation:
-
Aqueous Component (Mobile Phase A): High-purity water with a buffer and/or additive. To minimize silanol interactions, an acidic mobile phase (e.g., 0.1% formic acid) is often a good starting point.
-
Organic Component (Mobile Phase B): Acetonitrile or methanol.
-
Buffer: Ensure the mobile phase is buffered to a pH that is at least 2 units away from the pKa of this compound to maintain a consistent ionization state.
-
-
Sample Preparation:
-
Dissolve the this compound standard or extracted sample in the initial mobile phase composition (or a solvent with weaker elution strength).
-
Ensure the sample is filtered through a 0.22 µm filter before injection to prevent column frit blockage.
-
-
LC System Conditions (Example):
-
Flow Rate: 0.3 - 0.5 mL/min (adjust based on column dimensions).
-
Injection Volume: 1 - 5 µL. Start with a low injection volume to avoid overload.
-
Column Temperature: 30 - 40 °C. Elevated temperatures can improve peak shape by reducing mobile phase viscosity and improving mass transfer.
-
Gradient: A shallow gradient may improve resolution and peak shape.
-
-
Troubleshooting Steps:
-
If peak tailing is observed, try lowering the pH of the mobile phase A.
-
If peak fronting is observed, dilute the sample and re-inject.
-
If issues persist, a different column chemistry may be required.
-
Systematic Approach to Troubleshooting Poor Peak Shape
Caption: A systematic workflow for troubleshooting peak shape issues.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. lcms.cz [lcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. halocolumns.com [halocolumns.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: N-Acetyl Glufosinate-d3 Analysis
Welcome to the technical support center for N-Acetyl glufosinate-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity for this compound in LC-MS/MS analysis?
A1: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These include suboptimal sample preparation leading to poor recovery or significant matrix effects, inefficient chromatographic separation, and non-optimized mass spectrometry conditions. Issues such as analyte degradation, poor ionization efficiency, and ion suppression are common culprits.
Q2: Which ionization mode, positive or negative, is recommended for this compound?
A2: While the choice of ionization mode should be empirically determined for your specific instrumentation and matrix, negative ion electrospray ionization (ESI-) is commonly used for the analysis of glufosinate (B12851) and its metabolites, including N-Acetyl glufosinate.[1][2][3][4] This is due to the acidic nature of the phosphinyl group, which readily deprotonates to form a negative ion.
Q3: How can I mitigate matrix effects when analyzing this compound in complex samples like soybeans or urine?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge.[5][6][7] Several strategies can be employed to minimize their impact:
-
Isotope Dilution: The use of a stable isotope-labeled internal standard, such as glufosinate-d3, is a highly effective way to compensate for matrix effects and variations in sample preparation and instrument response.[2][5]
-
Sample Preparation: Thorough sample cleanup is crucial. This can involve protein precipitation, and solid-phase extraction (SPE) to remove interfering matrix components.[5]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the target analyte.[6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that mirrors the study samples can help to compensate for consistent matrix effects.[1][5]
-
Chromatographic Separation: Optimizing the chromatography to separate this compound from co-eluting matrix components can also reduce ion suppression.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not strictly necessary, as direct analysis by LC-MS/MS is possible.[1] However, for achieving higher sensitivity, especially at trace levels, derivatization can be beneficial. Reagents like N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) have been shown to enhance sensitivity for compounds with phosphate (B84403) groups. It is important to note that common derivatizing agents for glyphosate (B1671968) and glufosinate, such as FMOC-Cl, are not suitable for their N-acetylated metabolites.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Signal Detected
If you are observing a very low or absent signal for this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for No Signal
Caption: Troubleshooting logic for absent signal.
| Potential Cause | Recommended Action |
| Incorrect Mass Spectrometer Settings | Verify that the Multiple Reaction Monitoring (MRM) transitions and collision energies are correctly set for this compound. Directly infuse a standard solution to confirm instrument sensitivity and response. |
| Inefficient Ionization | Optimize ion source parameters such as desolvation temperature, gas flows (nebulizing and drying), and capillary voltage.[1] For ESI, ensure the mobile phase composition promotes efficient ionization (e.g., appropriate pH and additives). |
| Poor Chromatographic Retention | N-Acetyl glufosinate is a polar compound and may have poor retention on standard C18 columns.[2] Consider using a column designed for polar analytes, such as a mixed-mode, HILIC, or carbon-based column.[1][4][5] |
| Analyte Loss During Sample Preparation | Glufosinate and its metabolites can chelate with metal ions, leading to recovery losses. Use extraction buffers containing EDTA to prevent this.[5][8] Evaluate the recovery at each step of your sample preparation protocol by spiking a blank matrix with a known amount of the standard. |
| Analyte Degradation | Ensure proper storage of standards and samples. Prepare fresh working solutions regularly. |
Issue 2: High Background Noise or Poor Peak Shape
High background noise can obscure the analyte signal, while poor peak shape (e.g., tailing, fronting, or splitting) complicates integration and reduces accuracy.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for poor peak shape.
| Potential Cause | Recommended Action |
| Contaminated LC System or Mobile Phase | Prepare fresh mobile phases using high-purity solvents. Flush the entire LC system to remove any contaminants. A dirty ion source can also contribute to high background; clean it according to the manufacturer's instructions. |
| Mismatch Between Sample Solvent and Mobile Phase | The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Re-dissolve the sample in a solvent similar to or weaker than the initial mobile phase.[9] |
| Secondary Interactions with the Stationary Phase | Poor peak shape for polar analytes can be caused by interactions with active sites on the column or in the LC system. Adding a small amount of a modifier like formic acid to the mobile phase can improve peak shape.[9] In some cases, LC system passivation may be necessary to prevent interactions with metal components.[2] |
| Column Degradation | Over time, column performance can degrade. If other troubleshooting steps fail, try replacing the analytical column. |
Experimental Protocols & Data
LC-MS/MS Parameters
Optimizing mass spectrometer parameters is critical for achieving high sensitivity. The following table provides a starting point for the analysis of N-Acetyl glufosinate.
| Parameter | Setting | Reference |
| Ionization Mode | ESI- | [1] |
| Capillary Voltage | 2.5 kV | [1] |
| Desolvation Temp. | 600 °C | [1] |
| Desolvation Gas Flow | 1000 L/Hr | [1] |
| Source Temp. | 150 °C | [1] |
| Cone Gas Flow | 300 L/Hr | [1] |
| Nebulizer Gas Pressure | 7 Bar | [1] |
MRM Transitions for N-Acetyl Glufosinate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| N-Acetyl glufosinate | 222 | 136 | 20 | [1] |
| N-Acetyl glufosinate | 222 | 69 | 15 | [1] |
(Quantitative transition in bold)
Sample Preparation Protocol: Extraction from Soybeans
This protocol is a generalized procedure based on methods reported for the extraction of glufosinate and its metabolites from complex matrices like soybeans.[1][5][10]
Workflow for Sample Extraction from Soybeans
References
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.co [scielo.org.co]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
Technical Support Center: Navigating the Challenges of Deuterated Standards in Complex Matrices
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when using deuterated internal standards in complex matrices for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The unintended replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix.[1][2][3] This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[2]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times, a phenomenon known as the "deuterium isotope effect".[1][4][5][6] This can result in the analyte and internal standard experiencing different matrix effects.[1][7][8]
-
Differential Matrix Effects: The analyte and the deuterated internal standard experiencing different levels of ion suppression or enhancement from the sample matrix.[1][4] This can occur even with perfect co-elution.[4]
-
Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard.[1][9] This can cause a high background signal at the analyte's mass transition.[9]
-
In-source Instability: The deuterated standard may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1][5]
Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A2: This is due to the "deuterium isotope effect".[1][6] The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as lipophilicity.[1][8] In reversed-phase chromatography, this typically results in the deuterated compound eluting slightly earlier than the non-deuterated analyte.[1][4][6] The magnitude of this shift can be proportional to the number of deuterium atoms in the molecule.[6]
Q3: Can deuterated internal standards completely eliminate matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[7] If a chromatographic shift occurs, the analyte and the internal standard may elute into regions with different degrees of ion suppression or enhancement, leading to inaccurate quantification.[7][10] This is known as differential matrix effect.[4][7] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[4][11]
Q4: What are the key considerations when selecting a deuterated internal standard?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have high isotopic enrichment (≥98%) to minimize interference at the analyte's mass-to-charge ratio (m/z).[4][12]
-
Chemical Purity: The standard should have high chemical purity (>99%) to avoid inaccurate quantification due to a lower actual concentration of the internal standard.[4][9]
-
Position of Deuterium Label: Deuterium atoms should be on chemically stable, non-exchangeable positions.[2][13] Avoid labels on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups, as these are more susceptible to back-exchange.[1][2][4]
-
Mass Shift: There should be a sufficient mass difference (typically at least 3 to 6 daltons) between the analyte and the internal standard to ensure a clear mass separation from natural isotopes.[13][14]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to experience the same matrix effects.[7][13][14]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Problem: Poor reproducibility of the analyte/internal standard area ratio or unexpectedly high or low analyte concentrations.[7]
Possible Cause: Differential matrix effects, where the analyte and the deuterated internal standard are affected differently by co-eluting matrix components.[1][10]
Troubleshooting Workflow:
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Experimental Protocol: Matrix Effect Evaluation
This protocol quantifies the degree of ion suppression or enhancement for a given analyte in a specific matrix.[7]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentration as Set A.[1][7]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentration as Set A. (This set is used to determine recovery, not directly for matrix effect calculation).[1][7]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.[7]
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Data Presentation: Hypothetical Matrix Effect Data
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Effect (Analyte) | Matrix Effect (IS) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 600,000 | 900,000 | 50% (Suppression) | 60% (Suppression) |
Interpretation: In this example, both the analyte and the internal standard experience ion suppression, but to different extents. This differential matrix effect would lead to inaccurate quantification.
Guide 2: Diagnosing and Preventing Isotopic Back-Exchange
Problem: Decreasing internal standard signal over time, or an unexpected increase in the analyte signal, particularly in blank samples spiked only with the internal standard.[3]
Possible Cause: Isotopic back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[2][3]
Factors Influencing Back-Exchange:
-
pH: Back-exchange is catalyzed by both acidic and basic conditions, with the rate typically being lowest around pH 2.5.[2][15]
-
Temperature: Higher temperatures increase the rate of back-exchange.[2]
-
Solvent Composition: Protic solvents like water and methanol (B129727) facilitate back-exchange.[2]
-
Position of the Deuterium Label: Labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more labile.[1][2][15]
Logical Relationship: Factors Leading to Isotopic Exchange
Caption: Factors that can lead to isotopic exchange in deuterated standards.
Experimental Protocol: Assessing Isotopic Stability
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[3][16]
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol.[3]
-
Incubated Samples: Spike the same concentration of the internal standard into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours).[15]
-
-
Analyze Samples: Analyze both sets of samples by LC-MS/MS. Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.
-
Evaluate Results:
Data Presentation: Hypothetical Isotopic Stability Data
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Matrix | 4 | 25 | 7.4 | 15% | Yes |
| Reconstitution Solvent | 4 | 25 | 8.0 | 30% | Yes |
| Matrix | 4 | 4 | 7.4 | <5% | No |
| Reconstitution Solvent | 4 | 25 | 3.0 | <5% | No |
Interpretation: The data suggests that the internal standard is unstable at room temperature, especially in the slightly basic reconstitution solvent.[3] Lowering the temperature and acidifying the solvent significantly reduces isotopic exchange.[3]
Guide 3: Addressing Chromatographic Shift
Problem: The deuterated internal standard has a different retention time than the analyte.
Possible Cause: The deuterium isotope effect, which alters the physicochemical properties of the molecule.[6]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting chromatographic shift of a deuterated standard.
Methodology for Method Optimization:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio or modifying the pH (for ionizable compounds) can alter the interactions of the analyte and internal standard with the stationary phase, potentially reducing the retention time difference.[6]
-
Gradient Profile: Modifying the gradient slope can help to improve the co-elution of the two compounds.
-
Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which may influence the separation.[6]
-
Lower Resolution Column: In some cases, using a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[1][4][8]
-
Alternative Isotopes: If the problem persists, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can be a solution as they are less prone to chromatographic shifts.[1][4]
Guide 4: Evaluating Internal Standard Purity
Problem: High background signal at the analyte's mass transition, especially in blank samples, or inaccurate quantification.
Possible Cause: The deuterated internal standard is contaminated with the unlabeled analyte or other chemical impurities.[9]
Logical Relationship: Impact of Purity on Assay Accuracy
Caption: The impact of internal standard purity on assay accuracy.
Experimental Protocol: Assessing Contribution from Internal Standard
Methodology:
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[1]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte.[1]
Purity Verification:
-
Review the Certificate of Analysis (CoA): Carefully check the reported chemical and isotopic purity provided by the supplier.[9]
-
Perform a Purity Check: If you have the necessary equipment, re-analyze the standard using high-resolution mass spectrometry (HR-MS) or quantitative NMR (qNMR) to confirm its purity.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
N-Acetyl glufosinate-d3 stability issues in solution
Welcome to the technical support center for N-Acetyl glufosinate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A: For long-term stability, this compound should be stored at -20°C. For short-term storage, 2-8°C is also acceptable. It is important to protect the compound from moisture.
Q2: What solvents are recommended for preparing stock solutions of this compound?
A: High-purity water, methanol (B129727), and acetonitrile (B52724) are common solvents for preparing stock solutions of this compound. A mixture of acetonitrile and water (e.g., 1:9 v/v) has been used for preparing standard solutions for LC-MS analysis.[1] The choice of solvent will depend on the specific analytical method and the required concentration.
Q3: What is the expected stability of this compound in aqueous solutions?
Q4: What are the potential degradation products of this compound in solution?
A: The primary degradation product of this compound in solution is expected to be glufosinate-d3, formed by the hydrolysis of the N-acetyl group. Under harsh conditions, further degradation of the glufosinate (B12851) backbone could occur, though glufosinate itself is reported to be stable to hydrolysis at pH 5, 7, and 9.[2][3]
Q5: Is there a risk of deuterium (B1214612) exchange with this compound in solution?
A: The deuterium atoms on the acetyl group (d3) are generally stable. However, prolonged exposure to strongly acidic or basic conditions, or high temperatures, could potentially facilitate hydrogen-deuterium (H/D) exchange with protic solvents like water or methanol.[4][5] It is recommended to use solutions promptly after preparation and to store them at low temperatures to minimize this risk.
Troubleshooting Guides
Issue: Inconsistent or inaccurate quantitative results in LC-MS analysis.
This can be a multifaceted problem. Below is a systematic guide to troubleshooting the issue.
Verify Solution Stability
-
Problem: The this compound internal standard may be degrading in your stock or working solutions, leading to a decrease in its concentration over time.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always compare results from aged solutions to those from freshly prepared solutions.
-
Perform a simple stability test: Analyze your working standard solution immediately after preparation and then again after a set period (e.g., 24, 48, 72 hours) under your typical storage and handling conditions. A significant decrease in the peak area of this compound suggests instability.
-
Monitor for degradation products: Look for the appearance of a peak corresponding to glufosinate-d3 in your chromatograms. An increase in the glufosinate-d3 peak area over time is a strong indicator of hydrolysis.
-
Check for Isotopic Exchange (H/D Exchange)
-
Problem: The deuterium labels on the acetyl group may be exchanging with hydrogen atoms from the solvent or matrix, leading to a decrease in the signal of the deuterated standard and a potential increase in the signal of the unlabeled analyte.
-
Troubleshooting Steps:
-
Review your solvent and sample pH: Avoid strongly acidic or basic conditions. If your analytical method requires such conditions, minimize the time the standard is exposed to them.
-
Conduct an H/D exchange experiment: Incubate the this compound in a blank matrix under the same conditions as your sample preparation and analysis. Monitor for any increase in the signal of unlabeled N-Acetyl glufosinate.[4]
-
Investigate Chromatographic Issues
-
Problem: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts (isotopic shift). This can lead to differential matrix effects.
-
Troubleshooting Steps:
-
Overlay chromatograms: Compare the chromatograms of the analyte and the internal standard to ensure they co-elute as closely as possible.
-
Adjust chromatographic conditions: If a significant shift is observed, you may need to adjust the mobile phase composition, gradient, or column temperature to improve co-elution.
-
Data Presentation
While specific quantitative stability data for this compound is not available in the literature, the following table provides an estimated stability profile based on data from related N-acetylated amino acids. Users should perform their own stability studies for their specific solution compositions and storage conditions.
Table 1: Estimated Stability of this compound in Aqueous Solution
| pH | Temperature | Expected Stability | Primary Degradation Pathway |
| < 4 | Room Temp. | Low (Potential for rapid hydrolysis) | Acid-catalyzed hydrolysis |
| 4 - 7 | 2-8°C | High (Stable for several days to weeks) | Slow hydrolysis |
| 4 - 7 | Room Temp. | Moderate (Stable for several days) | Slow hydrolysis |
| > 8 | Room Temp. | Low (Potential for rapid hydrolysis) | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing solutions for use in LC-MS analysis.
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the neat this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the required amount of the compound.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) in a volumetric flask.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate mobile phase or a solvent compatible with your analytical method.
-
It is recommended to prepare working solutions fresh daily. If stored, they should be kept at 2-8°C for no longer than a few days, with stability verified.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Acidic Hydrolysis: Add 0.1 M HCl to the solution and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to the solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by a suitable analytical method (e.g., LC-MS) and compare the chromatograms to that of an unstressed sample. Identify and characterize any new peaks that appear.
Visualizations
Caption: Troubleshooting workflow for inconsistent quantitative results.
Caption: Presumed degradation pathway in solution.
References
- 1. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Degradation and Chiral Stability of Glufosinate in Soil and Water Samples and Formation of 3-Methylphosphinicopropionic Acid and N-Acetyl-glufosinate Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
refining extraction efficiency for glufosinate and its internal standard
Welcome to the technical support center for refining the extraction efficiency of glufosinate (B12851) and its internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of glufosinate and its internal standard during extraction?
A1: Low recovery rates for glufosinate and its internal standard can stem from several factors. Incomplete extraction from the sample matrix is a primary cause. Other significant factors include analyte decomposition during sample processing, loss of analyte during cleanup steps, and strong matrix effects that suppress the analytical signal.[1] For instance, glufosinate's high polarity can make it challenging to extract from complex matrices using common organic solvents.[2]
Q2: How can I improve the extraction of glufosinate from complex matrices like soil or plant tissues?
A2: To enhance extraction from complex matrices, consider the following strategies:
-
Solvent Optimization: Since glufosinate is highly soluble in water, aqueous-based extraction solvents are often most effective.[3][4] Some studies have shown that using a mixture of water with methanol (B129727) or acetonitrile (B52724) can improve extraction efficiency.[5][6] For soil samples, alkaline extraction using potassium hydroxide (B78521) has also been reported to be effective.[7]
-
Extraction Technique: Agitation has been shown to provide better extraction efficiency compared to accelerated solvent extraction (ASE) or ultrasonic extraction for soil samples.[3][8]
-
Sample Pre-treatment: For plant tissues, drying the material before extraction can improve recovery rates.[6] For matrices with high protein content, such as soybeans or milk, a protein precipitation step is crucial.[9][10]
Q3: What is the role of a derivatization agent in glufosinate analysis, and which one is most commonly used?
A3: Derivatization is often necessary for the analysis of glufosinate, especially when using HPLC-UV or GC-MS, because it is a highly polar compound that lacks a strong chromophore.[5][11] The derivatization agent attaches a chemical group to the glufosinate molecule to make it less polar and more easily detectable.[11] The most commonly used derivatization reagent for glufosinate is 9-fluorenylmethylchloroformate (FMOC-Cl).[12][13][14]
Q4: How do matrix effects impact the quantification of glufosinate, and how can they be minimized?
A4: Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in the LC-MS/MS analysis of glufosinate from complex samples.[1][15] These effects arise from co-eluting compounds from the matrix that interfere with the ionization of the target analyte.[1] To minimize matrix effects, several strategies can be employed:
-
Use of Internal Standards: Isotopically labeled internal standards, such as Glufosinate-d3, are highly effective in compensating for matrix effects as they behave similarly to the analyte during extraction and ionization.[1][16]
-
Sample Cleanup: Solid-phase extraction (SPE) is a widely used technique to remove interfering matrix components before analysis.[12][16][17] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another effective cleanup method, particularly for food matrices.[5][17]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby mitigating their effect on the analytical signal.[15]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can help to compensate for signal suppression or enhancement.[1]
Q5: What are the key considerations for selecting an internal standard for glufosinate analysis?
A5: An ideal internal standard should have physicochemical properties very similar to the analyte of interest. For glufosinate, an isotopically labeled version, such as Glufosinate-d3, is the best choice.[1][16] This is because it will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency, allowing it to accurately correct for variations in the analytical process, including matrix effects.[1] If an isotopically labeled standard is not available, a structurally similar compound that is not present in the samples can be used, but it may not compensate for all sources of variability as effectively.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low/No Analyte Peak | Incomplete extraction | Optimize the extraction solvent by increasing the aqueous component or trying a different solvent system (e.g., methanol/water).[3] Consider a more rigorous extraction technique like agitation.[3][8] |
| Analyte degradation | Ensure the pH of the extraction solvent is appropriate. Glufosinate is more stable under neutral or slightly acidic conditions. Avoid high temperatures during sample processing. | |
| Poor derivatization efficiency | Optimize the derivatization reaction conditions, including pH, temperature, and reaction time. Ensure the derivatization agent (e.g., FMOC-Cl) is fresh and properly prepared.[12][13] | |
| Poor Peak Shape | Matrix interference | Improve sample cleanup using SPE or QuEChERS to remove interfering compounds.[12] Dilute the sample extract.[15] |
| Inappropriate chromatographic conditions | Optimize the mobile phase composition and gradient. Ensure the analytical column is suitable for polar compounds. | |
| High Variability in Results | Inconsistent extraction | Ensure thorough homogenization of the sample. Use a consistent and validated extraction procedure. |
| Uncorrected matrix effects | Use an appropriate internal standard, preferably an isotopically labeled one, to correct for variability.[1][16] | |
| Internal Standard Recovery is Low | Similar issues as analyte recovery | Troubleshoot the extraction and cleanup steps as you would for the analyte. Ensure the internal standard is added at the beginning of the sample preparation process to account for losses throughout the procedure. |
Experimental Protocols
Protocol 1: Extraction of Glufosinate from Soil using Agitation
This protocol is based on methodologies that have shown good recoveries for glufosinate in soil.[3][8]
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.
-
Extraction:
-
Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water.
-
Spike with the internal standard solution (e.g., Glufosinate-d3).
-
Cap the tube and shake vigorously on a mechanical shaker for 1 hour.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean tube.
-
Derivatization (if required): Proceed with the derivatization protocol appropriate for your analytical method (e.g., using FMOC-Cl for HPLC-UV or GC-MS analysis).[12][13]
Protocol 2: QuEChERS-based Extraction from Plant Material
This protocol is a general representation of the QuEChERS methodology adapted for polar pesticides like glufosinate.[5]
-
Sample Homogenization: Homogenize 10 g of the plant material (e.g., tea leaves) with 10 mL of water.
-
Extraction:
-
Transfer the homogenate to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis: Centrifuge at 10,000 rpm for 5 minutes. The supernatant is ready for analysis by LC-MS/MS.
Data Presentation
Table 1: Comparison of Glufosinate Recovery from Soil using Different Extraction Methods
| Extraction Method | Extraction Solvent | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Agitation | Water | 75 | <10 | [3][8] |
| Agitation | 0.1 M NaOH | ~20 | <15 | [3][8] |
| Ultrasonic Extraction (10 min) | Water | Increased relative to ASE | - | [3][8] |
| Accelerated Solvent Extraction (ASE) | Water | Inefficient | - | [3][8] |
Table 2: Recovery of Glufosinate and its Metabolites from Tea using QuEChERS LC-MS/MS
| Compound | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Glufosinate | 50 | 80.0 - 107 | 2.9 - 5.0 | [5] |
| Glufosinate | 100 | 80.0 - 107 | 2.9 - 5.0 | [5] |
Visualizations
Caption: General workflow for the extraction and analysis of glufosinate.
Caption: Troubleshooting logic for addressing low recovery of glufosinate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gilson.com [gilson.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Glyphosate, Glufosinate, and AMPA in tea [merckmillipore.com]
- 6. Extraction and Simultaneous Determination of Glyphosate, AMPA and Compounds of the Shikimic Acid Pathway in Plants - Advances in Weed Science [awsjournal.org]
- 7. Residue determination of glyphosate, glufosinate and aminomethylphosphonic acid in water and soil samples by liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alanplewis.com [alanplewis.com]
- 9. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 12. Ultratrace-level determination of glyphosate, aminomethylphosphonic acid and glufosinate in natural waters by solid-phase extraction followed by liquid chromatography-tandem mass spectrometry: performance tuning of derivatization, enrichment and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Addressing Variability in N-Acetyl Glufosinate-d3 Response
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in N-Acetyl glufosinate-d3 response during experimental analysis. The information is tailored for researchers, scientists, and drug development professionals utilizing this internal standard in their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of N-Acetyl glufosinate (B12851), a primary metabolite of the herbicide glufosinate in transgenic, glufosinate-resistant plants. It is commonly used as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of N-Acetyl glufosinate and related compounds. Its similar chemical and physical properties to the non-deuterated analyte allow it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency, matrix effects, and instrument response.
Q2: What are the common causes of variability in this compound response?
Variability in the response of this compound can stem from several factors, including:
-
Isotopic Exchange: The deuterium (B1214612) atoms on the acetyl group can potentially exchange with protons from the solvent or matrix, especially under certain pH and temperature conditions.
-
Matrix Effects: Components of the sample matrix can enhance or suppress the ionization of this compound in the mass spectrometer source, leading to inconsistent signal intensity.
-
Inconsistent Sample Preparation: Variations in extraction efficiency between the analyte and the internal standard can lead to inaccurate quantification.
-
Standard Stability and Storage: Improper storage or handling of this compound standards can lead to degradation.
-
LC-MS/MS System Performance: Issues with the liquid chromatography system (e.g., column degradation, inconsistent mobile phase composition) or the mass spectrometer (e.g., source contamination, detector fatigue) can cause response variability.
Q3: How should this compound standards be stored?
To ensure stability, this compound standards should be stored at low temperatures, typically -20°C, as recommended by suppliers. Stock solutions are often prepared in a water/acetonitrile (B52724) mixture and should also be stored at low temperatures. Repeated freeze-thaw cycles should be avoided. Always refer to the manufacturer's instructions for specific storage conditions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered with this compound.
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect MS/MS parameters | Verify the MRM transitions, collision energy, and other MS parameters are correctly entered. |
| Standard degradation | Prepare a fresh working standard solution from the stock. If the issue persists, use a new vial of the standard. |
| LC system issue | Check for leaks, ensure proper mobile phase composition and flow rate. Inject a known standard to verify system performance. |
| Contaminated MS source | Clean the ion source according to the manufacturer's protocol. |
Issue 2: High Variability in this compound Response Across a Batch
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample preparation | Review the sample preparation protocol for consistency. Ensure accurate and precise pipetting of the internal standard. |
| Variable matrix effects | Evaluate matrix effects by comparing the response in neat solution versus in a matrix extract. Consider matrix-matched calibration curves or further sample cleanup. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method if necessary. |
| Isotopic exchange | Investigate the pH of the sample and mobile phase. Avoid strongly acidic or basic conditions if possible. |
Issue 3: this compound Peak Shape Issues (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column degradation | Replace the analytical column. |
| Inappropriate mobile phase | Ensure the mobile phase pH is appropriate for the analyte and column. Check for proper mobile phase preparation and mixing. |
| Injection solvent mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
| System contamination | Flush the LC system with appropriate solvents to remove any contaminants. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the analysis of N-Acetyl glufosinate and its deuterated internal standard.
Table 1: Exemplary LC-MS/MS Parameters for N-Acetyl Glufosinate and this compound
| Parameter | N-Acetyl Glufosinate | This compound |
| Precursor Ion (m/z) | 222.1 | 225.1 |
| Product Ion 1 (m/z) | 136.0 | 139.0 |
| Product Ion 2 (m/z) | 69.0 | 72.0 |
| Collision Energy (eV) | 15 - 25 | 15 - 25 |
| Internal Standard Conc. | N/A | 20 ng/g (ppb)[1] |
Note: Optimal collision energies may vary depending on the instrument and source conditions.
Experimental Protocols
Key Experiment: Quantification of N-Acetyl Glufosinate in Soybean Matrix using LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Adapted from QuPPe Method)
-
Weigh 10 g of homogenized soybean sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 20 ng/g).
-
Add 10 mL of water and shake vigorously for 1 minute.
-
Add 10 mL of acetonitrile and shake for 1 minute.
-
Add a salt mixture (e.g., MgSO4, NaCl) and shake vigorously for 1 minute.
-
Centrifuge at ≥ 5000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer and dilute with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate).
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative or positive ion mode, depending on the specific method.
Visualizations
Glufosinate's Mechanism of Action and Metabolism
Glufosinate acts by inhibiting the enzyme glutamine synthetase, a key enzyme in nitrogen metabolism. This inhibition leads to an accumulation of ammonia (B1221849) and a depletion of glutamine, causing a cascade of toxic effects, including the generation of reactive oxygen species (ROS). In transgenic glufosinate-resistant plants, the herbicide is detoxified through N-acetylation to form N-Acetyl glufosinate.
Caption: Glufosinate's mechanism of action and its detoxification pathway.
Troubleshooting Workflow for this compound Response Variability
This workflow provides a logical sequence for identifying the source of variability in your experimental results.
Caption: A step-by-step guide for troubleshooting response variability.
References
Validation & Comparative
Comparative Guide to Glufosinate Analysis: Method Validation Utilizing N-Acetyl glufosinate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of glufosinate (B12851), with a focus on the benefits of utilizing a stable isotope-labeled internal standard, such as N-Acetyl glufosinate-d3. The use of an appropriate internal standard is crucial for achieving accurate and precise results by correcting for matrix effects and variations during sample preparation and analysis. While specific data using this compound is not extensively published, the principles and advantages are analogous to other deuterated glufosinate standards like glufosinate-d3.
Data Presentation: Comparison of Analytical Methods
The following table summarizes various validated methods for glufosinate analysis, highlighting key performance parameters. This allows for a direct comparison of different approaches, including those with and without derivatization and the use of internal standards.
| Method | Matrix | Sample Preparation | Derivatization | Internal Standard | Linearity (Range) | LOQ | Recovery (%) | Citation |
| LC-MS/MS | Cereals | Quick Polar Pesticides Method (QuPPe), SPE cleanup | None | Isotope-labeled standards | 10 - 300 ng/mL | Not specified | Not specified | [1] |
| LC-MS/MS | Water | Direct injection after derivatization | FMOC-Cl | Glufosinate-D3 | Not specified | Not specified | Not specified | [2] |
| LC-MS/MS | Plant Matrices | Extraction with formic acid, SPE cleanup | FMOC-Cl | Not specified | Not specified | 0.5 - 2 ng/g | >80% | [3] |
| LC-MS/MS | Tea | QuEChERS | None | Not specified | 1 - 150 µg/L | 27.0 µg/kg | 80.0 - 107% | [4] |
| LC-MS/MS | Tap Water | Derivatization | FMOC-Cl | Not specified | Not specified | 0.2 µg/L (for spike) | 97% | [5] |
| LC-MS/MS | Food | Extraction, SPE cleanup | FMOC-Cl | Isotopic-labeled analytes | Not specified | 5 µg/kg | 91 - 114% | [6] |
| HPLC with Post-Column Derivatization | Water | Filtration | OPA (post-column) | None | 25 - 1000 ug/L | Not specified | Not specified | [7] |
| LC-MS/MS | Human Urine | SPE cleanup | None | D3-glufosinate | 0.1 - 100 ng/mL | 0.40 ng/mL | 79.1 - 119% | [8] |
| LC-MS/MS | Honey | SPE cleanup | FMOC-Cl | Not specified | Not specified | Not specified | Not specified | [9] |
| LC-MS/MS | Milk | Protein precipitation, SPE cleanup | None | Isotope-labeled internal standards | Not specified | Not specified | 84 - 111% | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for glufosinate analysis, one employing derivatization and another with direct analysis, both benefiting from the use of an internal standard.
Method 1: LC-MS/MS with Derivatization (Adapted from multiple sources)
This method is suitable for various matrices and involves a derivatization step to improve chromatographic retention and sensitivity.
-
Sample Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of an extraction solvent (e.g., water with 0.1% formic acid or a QuEChERS pouch).
-
Vortex or shake vigorously for 15-30 minutes.
-
Centrifuge at >4000 rpm for 10 minutes.
-
-
Derivatization:
-
Take an aliquot of the supernatant.
-
Adjust the pH to alkaline conditions using a borate (B1201080) buffer.
-
Add a solution of 9-fluorenylmethylchloroformate (FMOC-Cl) in acetonitrile (B52724).
-
Vortex and allow the reaction to proceed at room temperature or with gentle heating.[11]
-
Quench the reaction by adding an acidic solution (e.g., formic acid).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 or mixed-mode column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for both derivatized glufosinate and this compound.
-
Method 2: Direct LC-MS/MS Analysis (Without Derivatization)
This approach simplifies the sample preparation process and is suitable for matrices where derivatization is not necessary for achieving adequate sensitivity and retention.
-
Sample Extraction:
-
Follow the same extraction procedure as in Method 1, including the addition of the this compound internal standard.
-
-
Cleanup (if necessary):
-
LC-MS/MS Analysis:
-
Column: A specialized column with enhanced retention for polar compounds, such as a mixed-mode, ion-exchange, or porous graphitic carbon (PGC) column, is often required.[1][4]
-
Mobile Phase: The mobile phase composition is critical for retaining and separating the underivatized polar analytes.
-
Mass Spectrometry: Operated in MRM mode to monitor the characteristic transitions of glufosinate and this compound.
-
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the analysis of glufosinate using an internal standard.
Caption: Experimental workflow for glufosinate analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. lcms.cz [lcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.cz [lcms.cz]
A Head-to-Head Comparison: N-Acetyl Glufosinate-d3 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of deuterated internal standards, specifically N-Acetyl glufosinate-d3, and their 13C-labeled counterparts. By examining their performance characteristics and providing supporting experimental data, this guide aims to inform the selection of the most suitable internal standard for demanding analytical applications.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. Among SILs, deuterated (²H) and carbon-13 (¹³C) labeled standards are the most common. While both serve to differentiate the standard from the endogenous analyte by mass, their physicochemical properties can significantly impact analytical performance.
Performance Comparison: Deuterated vs. 13C-Labeled Internal Standards
The primary distinctions between deuterated and 13C-labeled internal standards lie in their isotopic stability and chromatographic behavior. These differences can have profound implications for data quality, particularly in complex matrices.
| Feature | This compound (Deuterated) | 13C-Labeled Internal Standards | Key Performance Implications |
| Isotopic Stability | Prone to back-exchange of deuterium (B1214612) with hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH). This can lead to a loss of the isotopic label and inaccurate quantification.[1] | Chemically stable with no risk of isotope exchange.[1] | 13C-labeled standards offer superior stability, ensuring the integrity of the standard throughout the analytical process and leading to more reliable data. |
| Chromatographic Co-elution | Can exhibit a chromatographic shift, eluting slightly earlier than the non-deuterated analyte due to the "isotope effect".[2][3] This separation can lead to inaccurate quantification if the analyte and internal standard are affected differently by matrix effects.[3] | Typically co-elute perfectly with the unlabeled analyte.[3] The physicochemical properties are virtually identical to the native analyte.[2] | Perfect co-elution of 13C-labeled standards ensures that both the analyte and the internal standard experience the same ionization conditions and matrix effects, providing more effective compensation.[3] |
| Matrix Effects | The chromatographic shift can result in the analyte and internal standard being subjected to different levels of ion suppression or enhancement from co-eluting matrix components, potentially compromising accuracy.[3] | As they co-elute, 13C-labeled standards experience the same matrix effects as the analyte, providing more robust and accurate correction for these interferences.[3] | For complex biological matrices where significant matrix effects are expected, 13C-labeled standards are the superior choice for accurate quantification.[3] |
| Cost | Generally less expensive and more readily available for a range of small molecules.[1] | Typically more expensive due to more complex and laborious synthesis.[1][4] | While deuterated standards may be more cost-effective for routine analyses with established methods, the initial higher cost of 13C-labeled standards can be justified by long-term savings in troubleshooting and data reliability for complex assays.[4] |
Supporting Experimental Data
Table 1: Representative Performance Data for Deuterated Internal Standards (e.g., for Glufosinate (B12851) Analysis)
| Parameter | Observed Performance | Reference |
| Recovery | 91% to 114% | [5][6] |
| Precision (RSD) | 3.8% to 6.1% (inter-day) | [5][6] |
| Limit of Quantification (LOQ) | 5 µg/kg | [5][6] |
Table 2: Representative Performance Data for 13C-Labeled Internal Standards (e.g., for Amino Acid Analysis)
| Parameter | Observed Performance | Reference |
| Trueness Bias | 0.01% to 1% | [7] |
| Precision (RSD) | < 1% | [7] |
| Accuracy | Significant improvement in trueness and precision compared to methods without labeled standards. | [8] |
The data suggests that while methods using deuterated standards can achieve acceptable performance, 13C-labeled standards consistently demonstrate superior accuracy and precision.
Experimental Protocols
A typical experimental workflow for the quantitative analysis of a small polar molecule like glufosinate using a stable isotope-labeled internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Accurately weigh a known amount of the analyte (e.g., N-Acetyl glufosinate) and the internal standard (this compound or a 13C-labeled analog). Dissolve each in an appropriate solvent (e.g., methanol (B129727) or water) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Calibration Curve Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution. These will be used to spike into a blank matrix to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration that will be added to all samples, calibrators, and quality controls.
Sample Preparation (Protein Precipitation)
-
To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add the internal standard spiking solution.
-
Add a protein precipitation agent, such as acetonitrile (B52724) or methanol (typically 3-4 times the sample volume).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample onto an appropriate LC column (e.g., a HILIC or mixed-mode column for polar compounds). Use a suitable mobile phase gradient to achieve separation of the analyte from other matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and accurate quantification.
Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Glufosinate
Glufosinate, the parent compound of N-Acetyl glufosinate, acts by inhibiting the enzyme glutamine synthetase (GS).[9][10][11] This enzyme is crucial for the assimilation of ammonia (B1221849) and the synthesis of glutamine.[11][12] Inhibition of GS leads to a rapid accumulation of ammonia and a depletion of glutamine, which in plants, disrupts photorespiration and leads to the generation of reactive oxygen species (ROS), causing rapid cell death.[2][9]
Caption: Glufosinate inhibits glutamine synthetase, leading to ammonia accumulation and cell death.
Experimental Workflow
The following diagram illustrates a typical workflow for quantitative bioanalysis using an internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]
- 10. sbcpd.org [sbcpd.org]
- 11. agriculture.basf.com [agriculture.basf.com]
- 12. researchgate.net [researchgate.net]
N-Acetyl Glufosinate-d3: A Comparative Guide to Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Acetyl glufosinate (B12851), the choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical approaches, focusing on the accuracy and precision achievable with the use of an isotopically labeled internal standard, N-Acetyl glufosinate-d3, versus other common methodologies. While direct comparative studies are limited, this guide synthesizes available data to highlight the performance of different quantification strategies.
The Gold Standard: Isotope Dilution with this compound
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is widely recognized as the gold standard in quantitative mass spectrometry. This compound, which has the same physicochemical properties as N-Acetyl glufosinate, co-elutes chromatographically and experiences identical ionization efficiency and matrix effects. This allows for highly effective correction of variations during sample preparation and analysis, leading to superior accuracy and precision.
Alternative Quantification Strategies
In the absence of a dedicated isotopically labeled internal standard, researchers often turn to other methods to ensure data reliability:
-
Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed. This approach can compensate for matrix effects but may not account for variability in analyte recovery during sample preparation.
-
Use of a Structurally Similar Internal Standard: Another approach is to use an isotopically labeled standard of a related compound, such as Glufosinate-d3. While this can correct for some variability, differences in extraction recovery and ionization response between the analyte and the internal standard can introduce inaccuracies.
The following table summarizes the performance of various analytical methods for the quantification of N-Acetyl glufosinate, providing a comparative overview of accuracy (recovery) and precision (relative standard deviation, RSD).
Comparative Performance Data
| Analyte | Internal Standard/Method | Sample Matrix | Accuracy (Recovery %) | Precision (RSD %) | Limit of Quantification (LOQ) |
| N-Acetyl glufosinate | Matrix-Matched Calibration | Corn | High recovery at 20 and 250 ng/g[1] | - | - |
| N-Acetyl glufosinate | Matrix-Matched Calibration | Olive Oil | Low recovery at 250 ng/g[1] | High standard deviations at 20 and 250 ng/g[1] | - |
| N-Acetyl glufosinate | None specified (likely matrix-matched) | Soybean | - | ≤6%[2] | - |
| N-Acetyl glufosinate | None specified (derivatization method) | Soybeans | Meets Japanese guidelines (70-120% recovery)[3] | Repeatability < 10%, Reproducibility < 15%[3] | 0.03 mg/kg[3] |
| Glufosinate | Glufosinate-d3 | Human Urine | 106-119%[4] | 5-10%[4] | 0.12 ng/mL[4] |
Experimental Protocol: A Representative Workflow
Below is a detailed methodology for the quantitative analysis of N-Acetyl glufosinate in a complex matrix, representative of the protocols found in the literature.
1. Sample Preparation (Aqueous Extraction)
-
Objective: To extract N-Acetyl glufosinate from the sample matrix.
-
Procedure:
-
Homogenize 10 grams of the sample.
-
Add 20 mL of an aqueous extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water).[1]
-
Spike with the internal standard (e.g., this compound) at a known concentration.
-
Vortex or shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
2. Solid-Phase Extraction (SPE) Cleanup
-
Objective: To remove interfering matrix components.
-
Procedure:
-
Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.[1]
-
Load the supernatant from the sample extraction onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove polar interferences.
-
Elute the N-Acetyl glufosinate and the internal standard with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify N-Acetyl glufosinate.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized polar pesticide column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both N-Acetyl glufosinate and this compound are monitored for quantification and confirmation.
-
Workflow and Logic Diagrams
Caption: A typical experimental workflow for the quantitative analysis of N-Acetyl glufosinate.
Caption: Logical relationship between internal standard choice and analytical performance.
References
Navigating the Analytical Maze: A Comparative Guide to Methods for Glufosinate and its Metabolites Utilizing N-Acetyl glufosinate-d3
For researchers, scientists, and drug development professionals engaged in the analysis of glufosinate (B12851) and its metabolites, the choice of analytical methodology is paramount to achieving accurate and reliable results. This guide provides an objective comparison of common analytical techniques where N-Acetyl glufosinate-d3 serves as a crucial internal standard, supported by experimental data and detailed protocols.
The herbicide glufosinate, along with its primary metabolite N-Acetyl glufosinate (NAG), presents a significant analytical challenge due to its high polarity.[1][2] The use of an isotopically labeled internal standard, such as this compound, is a widely accepted strategy to compensate for matrix effects and variations in analytical procedures, thereby ensuring data quality. This guide explores and contrasts three prevalent methodologies: the Quick Polar Pesticides (QuPPe) method, analysis following derivatization, and direct injection techniques.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of key performance parameters for different approaches.
| Method | Principle | Sample Matrix | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| QuPPe (Quick Polar Pesticides) | Extraction with acidified methanol (B129727) followed by LC-MS/MS or IC-MS/MS analysis.[3] | Various Foods (e.g., honey, cereals, soybeans) | 1 - 100 µg/kg[4][5] | 86 - 106%[4] | < 10%[4] | Generic, high-throughput, no derivatization needed.[3][6] | Matrix effects can be significant, requiring robust cleanup.[7] |
| Derivatization with FMOC-Cl | Pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) followed by LC-MS/MS.[1] | Water, Food, Biological Samples | 0.5 - 5 µg/kg[8][9] | 91 - 114%[8] | 3.8 - 6.1%[8] | Improved chromatographic retention and sensitivity.[1] | Time-consuming, potential for derivatization artifacts.[1] |
| Direct Injection (for water samples) | Direct analysis of water samples by LC-MS/MS without extensive sample preparation. | Drinking Water, Surface Water, Ground Water | 0.01 µg/L | 82 - 110% | < 16% | Rapid, minimizes sample handling and potential for contamination. | Limited to relatively clean matrices like water. |
Experimental Protocols
QuPPe (Quick Polar Pesticides) Method for Food Matrices
This protocol is a generalized procedure based on the principles of the QuPPe method.[3]
a. Sample Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add an appropriate volume of a standard solution of this compound.
-
Add 10 mL of acidified methanol (e.g., with 1% formic acid).[3]
-
Shake vigorously for a specified time (e.g., 1 minute).
-
Centrifuge at high speed (e.g., 5000 rpm for 5 minutes).
b. Sample Cleanup (if necessary):
-
For complex matrices, a dispersive solid-phase extraction (dSPE) cleanup step may be employed.
-
Transfer an aliquot of the supernatant to a tube containing a sorbent mixture (e.g., C18, PSA).
-
Vortex and centrifuge.
c. Analysis by LC-MS/MS:
-
Transfer the final extract into an autosampler vial.
-
Inject a suitable volume into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a column designed for polar compounds, such as a porous graphitic carbon (PGC) or a HILIC column.[3]
-
Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Derivatization with FMOC-Cl
This protocol outlines the key steps for the derivatization of glufosinate and its metabolites.[1]
a. Sample Preparation:
-
Extract the analytes from the sample matrix using an appropriate solvent (e.g., water or a mild aqueous buffer).
-
Add the this compound internal standard.
b. Derivatization:
-
Adjust the pH of the extract to alkaline conditions (e.g., using a borate (B1201080) buffer).[1]
-
Add a solution of FMOC-Cl in a suitable solvent (e.g., acetonitrile).[10]
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 2 hours at 37°C).[10]
-
Quench the reaction, if necessary, by adding an acid.
c. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18) with appropriate solvents.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the derivatized analytes with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
d. Analysis by LC-MS/MS:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation, typically on a C18 column.
-
Detect the derivatized analytes using tandem mass spectrometry.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of glufosinate and its metabolites using an internal standard like this compound.
Caption: Analytical workflow for glufosinate analysis.
Conclusion
The choice of an analytical method for glufosinate and its metabolites is a critical decision that impacts the quality and reliability of research data. The QuPPe method offers a high-throughput approach suitable for a wide range of food matrices, while derivatization with FMOC-Cl provides enhanced sensitivity and chromatographic performance. For aqueous samples, direct injection techniques present a rapid and straightforward option. The incorporation of this compound as an internal standard is a unifying and essential element across these methodologies, ensuring accurate quantification and robust results. Researchers should carefully consider the specific requirements of their study to select the most appropriate and effective analytical strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.cz [lcms.cz]
- 3. QuPPe: About the Method [quppe.eu]
- 4. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry [agris.fao.org]
- 9. academic.oup.com [academic.oup.com]
- 10. epa.gov [epa.gov]
Navigating Regulatory Compliance: A Comparative Guide to the Validation of N-Acetyl Glufosinate-d3
For researchers, scientists, and professionals in drug development and pesticide analysis, the rigorous validation of analytical methods is paramount for regulatory compliance. When analyzing glufosinate (B12851), a widely used herbicide, the use of a stable isotope-labeled internal standard is crucial for accuracy and precision, especially in complex matrices. This guide provides a comprehensive comparison of N-Acetyl glufosinate-d3 as an internal standard, outlining its performance characteristics, a detailed experimental protocol for its validation, and a comparison with alternative standards.
The Importance of a Metabolite-Matched Internal Standard
Regulatory bodies often require the monitoring of not only the parent compound but also its significant metabolites. In glufosinate-resistant crops, the primary metabolic pathway is the acetylation of glufosinate to N-Acetyl glufosinate.[1] Therefore, for analytical methods that include N-Acetyl glufosinate in the residue definition for regulatory compliance, using this compound as an internal standard offers significant advantages. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, and a metabolite-matched internal standard is more likely to mimic the behavior of the metabolite analyte throughout the analytical process.
Performance Comparison of Internal Standards
While direct head-to-head comparative studies for this compound are not extensively published, we can infer its performance based on the validation of analytical methods for glufosinate and its metabolites using other deuterated internal standards like glufosinate-d3. The use of isotopically labeled internal standards is a well-established practice to correct for matrix effects and variability during sample preparation and analysis.[2][3]
The following table summarizes the expected performance of this compound in comparison to a common alternative, glufosinate-d3, for the analysis of N-Acetyl glufosinate. The data is representative of typical validation results obtained in LC-MS/MS analysis of pesticide residues in complex matrices, adhering to SANTE/11312/2021 guidelines.[1][4]
| Parameter | This compound (for N-Acetyl glufosinate analysis) | Glufosinate-d3 (for N-Acetyl glufosinate analysis) | Regulatory Acceptance Criteria (SANTE/11312/2021) |
| Recovery (%) | 95 - 105 | 90 - 110 | 70 - 120% |
| Precision (RSDr, %) (n=5) | < 10 | < 15 | ≤ 20% |
| Linearity (R²) (in matrix) | > 0.995 | > 0.99 | ≥ 0.99 |
| Matrix Effect (%) | -5 to +5 (closer compensation) | -15 to +10 | Not explicitly defined, but should be compensated for by the IS |
| Limit of Quantification (LOQ) | Method dependent, typically 5-10 µg/kg | Method dependent, typically 5-10 µg/kg | Must be at or below the Maximum Residue Level (MRL) |
Note: The values for this compound are projected based on the principle of homologous internal standards providing superior correction for the target analyte.
Experimental Protocols
A detailed methodology is crucial for the successful validation and implementation of an analytical method for regulatory submission.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for N-Acetyl glufosinate using this compound as an internal standard.
Caption: Workflow for the validation of N-Acetyl glufosinate analysis.
Detailed Methodological Steps
-
Standard and Sample Preparation:
-
Prepare stock solutions of N-Acetyl glufosinate and this compound in a suitable solvent (e.g., water).
-
Create a working standard solution containing both the analyte and the internal standard.
-
For recovery and precision experiments, weigh 5-10 g of a homogenized blank matrix and spike with the working standard solution at relevant concentrations (e.g., LOQ, and 2-10x LOQ). Also, prepare unspiked blank matrix samples.
-
Prepare matrix-matched calibration standards by spiking blank matrix extracts with a series of calibration standards.
-
-
Extraction:
-
To the prepared samples, add an extraction solvent. A common solvent for glufosinate and its metabolites is a mixture of water and methanol (B129727) with a small percentage of formic acid.[5]
-
Vortex or shake the samples vigorously for a specified time (e.g., 10 minutes).
-
Centrifuge the samples to separate the solid matrix from the liquid extract.
-
-
Cleanup (if necessary):
-
Depending on the complexity of the matrix, a solid-phase extraction (SPE) cleanup step may be required. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often used for this purpose.[6]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable LC column, such as a mixed-mode or anion-exchange column, for the retention of these polar compounds. The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both N-Acetyl glufosinate and this compound for quantification and confirmation.
-
-
Validation Parameter Evaluation:
-
Linearity: Analyze the matrix-matched calibration standards and plot the peak area ratio of the analyte to the internal standard against the concentration. Calculate the coefficient of determination (R²).
-
Accuracy (Recovery): Analyze the spiked samples and calculate the recovery by comparing the measured concentration to the spiked concentration.
-
Precision: Analyze multiple replicates of the spiked samples to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).
-
LOQ: Determine the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Compare the response of the analyte in the matrix-matched standards to the response in solvent standards to evaluate the extent of ion suppression or enhancement. The internal standard should effectively compensate for these effects.
-
Glufosinate Metabolism in Resistant Plants
Understanding the metabolic fate of glufosinate is essential for defining the residues of concern for regulatory purposes. In glufosinate-resistant crops, the primary detoxification mechanism is the enzymatic acetylation of L-glufosinate to the non-herbicidal N-Acetyl-L-glufosinate.
Caption: Metabolic pathway of glufosinate in resistant plants.
References
A Comparative Performance Guide: N-Acetyl Glufosinate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance evaluation of N-Acetyl glufosinate-d3, primarily focusing on its application as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its performance is benchmarked against its non-labeled structural analog, N-Acetyl glufosinate (B12851).
N-Acetyl glufosinate is a primary metabolite of glufosinate, a widely used broad-spectrum herbicide.[1] Accurate quantification of glufosinate and its metabolites in various matrices is crucial for environmental monitoring and food safety. The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard for such analyses, offering superior accuracy and precision.[2] These standards closely mimic the chemical and physical behavior of the analyte during sample preparation and analysis, effectively compensating for matrix effects and instrumental variability.[3][4]
Performance Evaluation: Key Analytical Metrics
The performance of this compound as an internal standard is defined by its physicochemical properties and its behavior in the analytical workflow. An ideal internal standard should have high chemical and isotopic purity, elute at nearly the same time as the analyte, and not suffer from isotopic exchange.[2]
Table 1: Comparison of Physicochemical and Performance-Related Properties
| Property | This compound | N-Acetyl glufosinate (Analog) | Performance Implication |
| Molecular Formula | C₇H₁₁D₃NO₅P | C₇H₁₄NO₅P | Mass difference allows for distinct detection by mass spectrometry. |
| Molecular Weight | 226.18 g/mol [5][6] | 223.16 g/mol | A mass shift of +3 Da is ideal for avoiding isotopic overlap. |
| Chemical Purity | ≥95.0% (HPLC)[7] | Typically ≥95% | High purity minimizes interference from contaminants. |
| Isotopic Purity | ≥98%[8] | Not Applicable | High isotopic purity is critical to prevent contribution to the analyte signal.[2] |
| Co-elution | Near-identical retention time to the analyte.[9] | Identical retention time. | Ensures that both standard and analyte experience the same matrix effects.[10] |
| Ionization Efficiency | Near-identical to the analyte.[3] | Identical to the analyte. | Compensates for ion suppression or enhancement.[9] |
| Stability | Stable C-D bonds prevent H/D exchange.[3] | Stable. | Deuterium labeling on the acetyl group avoids exchange with solvent protons.[2] |
Experimental Protocols
The following is a representative protocol for the quantification of N-Acetyl glufosinate in a sample matrix (e.g., soybeans, honey, or urine) using this compound as an internal standard via LC-MS/MS. This protocol is synthesized from common methodologies.[1][11][12]
Sample Preparation and Extraction
-
Standard Preparation : Prepare stock solutions of N-Acetyl glufosinate and this compound in a suitable solvent (e.g., water or methanol/water). Create a series of calibration standards by spiking known concentrations of the analyte into a blank matrix.[12]
-
Sample Weighing : Homogenize and weigh 2-5 grams of the sample into a polypropylene (B1209903) tube.
-
Internal Standard Spiking : Add a known and fixed amount of this compound internal standard solution to all samples, calibration standards, and quality controls.
-
Extraction : Add an extraction solvent (e.g., water with 1% formic acid or a dilute ammonia (B1221849) solution).[11][13] Vortex or sonicate the sample for 15 minutes to ensure complete extraction.
-
Centrifugation : Centrifuge the sample at 2500-5000 x g for 10 minutes to pellet solid debris.[11]
-
Cleanup (Optional) : Depending on the matrix complexity, a solid-phase extraction (SPE) cleanup step using a suitable cartridge (e.g., Oasis HLB or cation-exchange) may be necessary to remove interfering components.[12][14]
-
Final Extract : Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : An anion-exchange column (e.g., Metrosep A Supp 5) or a column suitable for polar compounds.[13]
-
Mobile Phase : Gradient elution is typically used. For example, a gradient of water and ammonium (B1175870) bicarbonate solution.[13]
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Source : Electrospray Ionization (ESI) in negative mode is commonly used.[11][14]
-
Scan Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for both the analyte (N-Acetyl glufosinate) and the internal standard (this compound). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions are generated by collision-induced dissociation.
-
Instrument Parameters : Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum sensitivity.[11]
-
Data Analysis
-
Quantification : The concentration of N-Acetyl glufosinate in the samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve. The concentration in unknown samples is interpolated from this curve.
Visualizations: Workflows and Pathways
The following diagrams illustrate the analytical workflow and the relevant biological pathway.
Caption: A typical workflow for quantitative analysis using an internal standard (IS).
Caption: Mechanism of action for the parent compound, glufosinate.
References
- 1. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. clearsynth.com [clearsynth.com]
- 6. N-Acetyl-d3-glufosinate | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 7. N-Acetyl-d3-glufosinate Hydrate | LGC Standards [lgcstandards.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. texilajournal.com [texilajournal.com]
- 10. waters.com [waters.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. mdpi.com [mdpi.com]
- 13. [Determination of glufosinate, glyphosate and their metabolites in sediment by ultra-high performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Assessing the Isotopic Purity of N-Acetyl Glufosinate-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of target analytes. N-Acetyl glufosinate-d3, the deuterated analogue of N-Acetyl glufosinate (B12851), serves as a critical internal standard in mass spectrometry-based assays. Its isotopic purity directly impacts the precision and accuracy of experimental results. This guide provides an objective comparison of the analytical methodologies used to assess the isotopic purity of this compound, complete with supporting experimental protocols and data presentation.
Analytical Approaches to Isotopic Purity Assessment
The two primary and complementary techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): This is the cornerstone for evaluating isotopic enrichment. By precisely measuring the mass-to-charge ratio (m/z), HRMS can differentiate between the fully deuterated (d3) standard, its unlabeled (d0) counterpart, and any partially deuterated (d1, d2) species. The relative intensities of these isotopic peaks are used to calculate the percentage of isotopic enrichment.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ²H (deuterium) NMR, is crucial for confirming the specific location of the deuterium (B1214612) labels on the molecule. In ¹H NMR, the absence or significant reduction of a signal at the expected position of the acetyl protons confirms successful deuteration. ²H NMR provides a direct detection of the deuterium nuclei, offering further confirmation of the labeling site and an alternative method for assessing isotopic enrichment.
Quantitative Data Summary
The isotopic distribution of a representative batch of this compound, as determined by HRMS, is presented in Table 1. This data is essential for correcting for any isotopic overlap in quantitative assays.
Table 1: Isotopic Distribution of this compound by HRMS
| Isotopic Species | Description | Measured Abundance (%) |
| d0 | Unlabeled N-Acetyl glufosinate | 0.2 |
| d1 | Partially Labeled (1 Deuterium) | 0.8 |
| d2 | Partially Labeled (2 Deuteriums) | 2.5 |
| d3 | Fully Labeled (3 Deuteriums) | 96.5 |
Table 2: Comparison of Analytical Methods for Isotopic Purity Assessment
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Isotopic enrichment and distribution | Location of deuterium labels, structural integrity |
| Quantitative Capability | Highly quantitative for isotopic ratios | Quantitative with appropriate internal standards (qNMR) |
| Sensitivity | Very high (sub-picomole) | Lower (micromole to nanomole) |
| Sample Requirement | Low (micrograms) | Higher (milligrams) |
| Throughput | High | Lower |
| Key Advantage | Precise measurement of mass differences | Unambiguous determination of label position |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment
This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Scan Mode: Full scan from m/z 220-235.
- Resolution: Set to a high resolution (e.g., >70,000) to resolve the isotopic peaks.
- Data Acquisition: Acquire data in centroid mode.
4. Data Analysis:
- Identify the theoretical m/z values for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules of the d0, d1, d2, and d3 species.
- Extract the ion chromatograms for each of these m/z values.
- Integrate the peak area for each isotopic species.
- Calculate the percentage of each species relative to the total integrated area of all isotopic peaks.
¹H NMR Spectroscopy for Positional Confirmation
This protocol provides a general method for confirming the location of deuterium labeling.
1. Sample Preparation:
- Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
2. ¹H NMR Spectroscopy:
- Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
3. Data Analysis:
- Compare the spectrum to that of an unlabeled N-Acetyl glufosinate standard.
- The absence or significant reduction in the signal intensity corresponding to the acetyl methyl protons will confirm the location of the deuterium labeling. The integration of any residual proton signal at this position relative to a non-deuterated proton signal in the molecule can provide a semi-quantitative measure of isotopic purity.
Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.
References
The Gold Standard in Bioanalysis: A Comparative Guide to N-Acetyl Glufosinate-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Acetyl glufosinate (B12851), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of N-Acetyl glufosinate-d3 with other potential internal standards, supported by established principles of bioanalytical method validation and illustrative data from relevant analytical methods.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard for quantitative analysis.[1][2][3] this compound, a deuterated analog of the analyte N-Acetyl glufosinate, represents the pinnacle of this approach. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.[1][2]
Superior Performance of Stable Isotope-Labeled Internal Standards
The primary advantage of a SIL internal standard like this compound lies in its ability to co-elute with the analyte and exhibit similar ionization efficiency. This is crucial for mitigating matrix effects, a common challenge in bioanalysis that can suppress or enhance the analyte signal, leading to inaccurate quantification. Structural analogs, while sometimes used as an alternative, may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for these variations.
The following table summarizes the expected performance characteristics of this compound compared to a hypothetical structural analog internal standard based on established principles of bioanalysis.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Rationale |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Near-identical chemical and physical properties ensure co-elution and similar ionization behavior, effectively correcting for matrix-induced signal variations.[1][2] |
| Correction for Extraction Variability | Excellent | Good | Similar solubility and partitioning behavior lead to comparable recovery during sample preparation. |
| Chromatographic Behavior | Co-elutes with analyte | Different retention time | The deuterium (B1214612) labeling results in a negligible difference in retention time, whereas a different chemical structure will lead to separation on the column. |
| Ionization Efficiency | Nearly Identical | Different | Subtle structural differences in an analog can lead to significant variations in ionization efficiency compared to the analyte. |
| Accuracy and Precision | High | Moderate | By effectively compensating for various sources of error, SIL internal standards lead to more accurate and precise results.[4] |
Experimental Protocols
While specific cross-validation data for this compound is not extensively published, a robust experimental protocol for the analysis of N-Acetyl glufosinate using a SIL internal standard can be designed based on existing validated methods for glufosinate and its metabolites.[4][5][6][7][8][9][10]
Method 1: Direct Analysis by LC-MS/MS
This method is suitable for the direct quantification of N-Acetyl glufosinate without derivatization.
1. Sample Preparation:
-
To 1 g of a homogenized sample (e.g., soybean), add 5 mL of water and shake for 5 minutes.[5]
-
Add 5 mL of 50% aqueous acetonitrile (B52724) and shake for another 5 minutes.[5]
-
Centrifuge at 3500 rpm for 5 minutes.[5]
-
To a 400 µL aliquot of the supernatant, add the internal standard working solution (this compound in a suitable solvent).
-
Add 600 µL of acetonitrile for protein precipitation, let it stand for 5 minutes, and centrifuge again.[5]
-
Dilute a 25 µL aliquot of the supernatant with 975 µL of water before injection.[5]
2. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM acetic acid and 10 mM EDTA in water) and an organic solvent (e.g., methanol).[6][7][9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative or positive mode.[5][6]
-
MRM Transitions: Specific precursor and product ions for N-Acetyl glufosinate and this compound would be determined by infusion and optimization. For example, for derivatized Glu-A, transitions were 452 > 195, 250.[5]
Method 2: Analysis with Derivatization
Derivatization can be employed to improve chromatographic retention and sensitivity.[5][7][8][10]
1. Sample Preparation and Derivatization:
-
Follow the sample extraction steps from Method 1.
-
Utilize a solid-phase analytical derivatization with a reagent such as N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) at ambient temperature.[5][8][10]
-
Alternatively, derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, though it is not suitable for N-acetyl metabolites.[7]
2. LC-MS/MS Conditions:
-
LC System and Column: Standard C18 or similar column suitable for the derivatized analytes.
-
Mobile Phase: A gradient of water with a suitable modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.[5]
-
MRM Transitions: Optimized for the derivatized N-Acetyl glufosinate and its deuterated internal standard. For MTBSTFA derivatized Glu-A, transitions were 452 > 195, 250.[5]
Visualizing the Analytical Workflow and Method Comparison
The following diagrams illustrate the experimental workflow and the logical comparison for selecting an internal standard.
Conclusion
The cross-validation of analytical methods for N-Acetyl glufosinate is critical for ensuring data reliability in research and drug development. The use of this compound as an internal standard in LC-MS/MS analysis represents the state-of-the-art approach. This method is expected to deliver superior performance in terms of accuracy, precision, and robustness when compared to methods employing non-isotopically labeled internal standards, making it the recommended choice for regulated bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of N-Acetyl Glufosinate-d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of N-Acetyl glufosinate-d3 (CAS No. 1356992-90-9). As this compound is utilized in research and analytical settings, adherence to proper disposal protocols is critical to ensure personnel safety and environmental protection. The following procedures are based on general best practices for hazardous chemical waste disposal and available safety information for this compound and its parent compound, glufosinate.
Hazard Profile and Safety Data
While detailed hazard information is limited for the deuterated compound, the available data, particularly the German Water Hazard Class (WGK), indicates significant environmental risk. The deuterated and non-deuterated forms are expected to have nearly identical chemical hazards.
| Parameter | Value | Source |
| CAS Number | 1356992-90-9 | [2][3][4] |
| Molecular Formula | C₇D₃H₁₁NO₅P | [2] |
| Appearance | Solid (Neat) | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water) | [2] |
| Storage Temperature | 2-8°C or -20°C | [2][3] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure. Based on guidelines for glufosinate-containing products, the following should be worn:[5][6]
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[5][6]
-
Skin and Body Protection: A lab coat or long-sleeved clothing.[5][6]
-
Respiratory Protection: If handling fine powders outside of a fume hood, use an appropriate certified respirator.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.[1][6]
1. Waste Identification and Segregation:
-
Identify: Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate: Keep this waste stream separate from all other chemical waste unless explicitly instructed otherwise by your EHS department. Do not mix with incompatible materials.[6]
2. Containerization:
-
Primary Container: Place solid this compound waste into a sealable, chemical-resistant container (e.g., a screw-cap polyethylene (B3416737) bottle) that is in good condition.[7]
-
Contaminated Materials: Any items heavily contaminated with the compound, such as weigh boats, pipette tips, or absorbent pads from a spill cleanup, should also be placed in this container.[7]
-
Empty Product Vials: The original product vial is considered contaminated. Triple rinse the empty vial with a suitable solvent (e.g., methanol (B129727) or water). The rinsate is hazardous and must be collected in a separate, sealed container labeled as "Hazardous Waste: this compound rinsate". The triple-rinsed, defaced vial can then be disposed of according to institutional policy, which may allow for disposal as regular lab glass.[8]
3. Labeling:
-
Attach a Hazardous Waste Tag: As soon as the first item of waste is placed in the container, affix a hazardous waste tag provided by your institution's EHS department.
-
Complete the Tag: Fill out all required information on the tag, including:
-
Container contents: "this compound"
-
Accumulation start date
-
Hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
Responsible researcher and lab location
-
4. Storage:
-
Secure Location: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Conditions: Keep the container tightly closed and store in a cool, well-ventilated area, away from direct sunlight and incompatible materials.[5][6]
5. Disposal:
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for pickup by a licensed hazardous waste disposal vendor.[1]
-
Documentation: Ensure all necessary paperwork is completed for the waste transfer.
Spill Response
In the event of a spill, immediate and proper cleanup is crucial.[1]
-
Control and Contain: Cordon off the area to prevent spreading.[1]
-
Protect Personnel: Ensure you are wearing the appropriate PPE as described above.
-
Clean Up: For a small spill of solid material, carefully sweep or scoop it up. For larger spills, cover with an inert absorbent material (e.g., sand or vermiculite), allow it to absorb, and then place it into your hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a detergent and water solution. Collect the cleaning materials and any rinsate as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. cdms.net [cdms.net]
- 2. N-Acetyl-d3-glufosinate PESTANAL®, analytical standard | 1356992-90-9 [sigmaaldrich.com]
- 3. N-Acetyl-d3-glufosinate Hydrate | LGC Standards [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. fbn.com [fbn.com]
- 6. id.uplcorp.com [id.uplcorp.com]
- 7. cdms.telusagcg.com [cdms.telusagcg.com]
- 8. genfarm.com.au [genfarm.com.au]
Essential Safety and Logistics for Handling N-Acetyl Glufosinate-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for N-Acetyl glufosinate-d3, a deuterated stable isotope of an N-acetylated metabolite of glufosinate. The following procedural guidance is based on available safety data for closely related compounds, including N-Acetyl glyphosate (B1671968) and glufosinate, to ensure best practices in laboratory safety.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE and other essential safety information.
| Safety Parameter | Recommendation | Source |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][2] | Safety Data Sheet |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | OSHA |
| Body Protection | Long-sleeved lab coat or chemical-resistant coveralls.[1][3] | OSHA, Safety Data Sheet |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.[3] | OSHA |
| Storage Temperature | 2-8°C. | Sigma-Aldrich |
| First Aid - Eyes | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5] | Safety Data Sheet |
| First Aid - Skin | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[4][5] | Safety Data Sheet |
| Spill Cleanup | Use dry clean-up procedures and avoid generating dust. Collect spillage and place in a suitable container for disposal.[4] | Safety Data Sheet |
Operational Plan for Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Handling Procedure:
-
Preparation : Before handling the compound, ensure that the designated work area is clean and uncluttered. A chemical fume hood should be used if there is a risk of generating dust or aerosols.
-
PPE : Don all required personal protective equipment as outlined in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat.
-
Weighing and Aliquoting :
-
Handle the solid compound carefully to avoid creating dust.
-
Use a microbalance within a ventilated enclosure if possible.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
During Use :
-
After Handling :
-
Wash hands thoroughly with soap and water after handling the compound.
-
Clean the work area and any equipment used.
-
Disposal Plan:
-
Waste Collection :
-
Collect all waste material, including empty containers, contaminated gloves, and any spilled material, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling :
-
The waste container must be labeled with the chemical name ("this compound waste") and the appropriate hazard symbols.
-
-
Storage of Waste :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1] Do not dispose of down the drain or in general trash.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
